KRAS G12C inhibitor 25
Description
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Properties
Molecular Formula |
C32H41N7O2 |
|---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
2-[(2S)-4-[(7R)-7-(3,4-dihydro-2H-quinolin-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H41N7O2/c1-3-30(40)39-19-18-37(21-25(39)14-15-33)31-27-13-12-24(38-17-6-9-23-8-4-5-11-29(23)38)20-28(27)34-32(35-31)41-22-26-10-7-16-36(26)2/h3-5,8,11,24-26H,1,6-7,9-10,12-14,16-22H2,2H3/t24-,25+,26+/m1/s1 |
InChI Key |
BVNQVRSIVGNVET-ZNZIZOMTSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CC[C@H](C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCC(C3)N4CCCC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitors, with a Focus on Inhibitor 25
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and survival. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has long been a challenging target for therapeutic intervention. This guide provides a detailed technical overview of the mechanism of action of inhibitors targeting KRAS G12C. We will focus on the core inhibitory mechanism of a specific molecule, designated "KRAS G12C inhibitor 25," and provide illustrative data and protocols relevant to the characterization of this class of compounds.
The KRAS G12C Oncogene and its Signaling Pathway
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.
The G12C mutation impairs the ability of GAPs to bind to KRAS, trapping it in the active, GTP-bound state.[1] This leads to constitutive activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2]
Core Mechanism of Action: this compound
This compound, identified as compound 3 in patent WO2021216770A1, functions by directly targeting the activation process of the KRAS G12C mutant protein. Its primary mechanism is the potent inhibition of the SOS1-assisted guanine nucleotide (GDP/GTP) exchange activity. By preventing SOS1 from loading GTP onto KRAS G12C, the inhibitor effectively locks the oncoprotein in its inactive, GDP-bound state.
This targeted intervention is highly specific and potent, with a reported half-maximal inhibitory concentration (IC50) of 0.48 nM in a biochemical assay measuring SOS1-mediated nucleotide exchange. This direct inhibition of KRAS activation at a critical upstream step prevents the initiation of downstream oncogenic signaling.
Quantitative Data
While specific preclinical data for this compound is not publicly available, the following tables present its known biochemical potency and illustrative data for a representative KRAS G12C inhibitor in cellular and in vivo models.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | Parameter | Value |
| Biochemical | SOS1-mediated KRAS G12C GDP/GTP Exchange | IC50 | 0.48 nM |
Table 2: Illustrative Preclinical Activity of a Representative KRAS G12C Inhibitor
| Assay Type | Model | Parameter | Value |
| Cellular Proliferation | NCI-H358 (KRAS G12C Lung Cancer Cells) | IC50 | 15 nM |
| Cellular Proliferation | MIA PaCa-2 (KRAS G12C Pancreatic Cancer Cells) | IC50 | 25 nM |
| In vivo Efficacy | NCI-H358 Xenograft Model | Tumor Growth Inhibition | 85% at 50 mg/kg, daily |
| In vivo Efficacy | MIA PaCa-2 Xenograft Model | Tumor Regression | 30% at 50 mg/kg, daily |
Note: Data in Table 2 is illustrative and based on the reported activities of well-characterized KRAS G12C inhibitors such as Sotorasib and Adagrasib. It does not represent actual data for this compound.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors.
SOS1-Mediated Nucleotide Exchange Assay
This assay quantifies the ability of an inhibitor to block the SOS1-catalyzed exchange of fluorescently labeled GDP for GTP on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
Recombinant human SOS1 protein
-
BODIPY-FL-GDP (fluorescent GDP analog)
-
GTP solution (non-fluorescent)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare KRAS G12C-BODIPY-FL-GDP Complex: Incubate KRAS G12C protein with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer for 60 minutes at room temperature in the dark.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of "this compound" in DMSO, followed by a final dilution in assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the inhibitor dilution (or DMSO for control). b. Add 10 µL of the KRAS G12C-BODIPY-FL-GDP complex to each well. c. Incubate for 30 minutes at room temperature.
-
Initiate Exchange Reaction: Add 5 µL of a solution containing SOS1 and a high concentration of GTP (e.g., 1 mM final concentration) to each well.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 30 minutes.
-
Data Analysis: Calculate the initial rate of fluorescence decrease for each inhibitor concentration. Plot the rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Downstream Signaling (p-ERK and p-AKT)
This protocol assesses the effect of the inhibitor on the phosphorylation status of key downstream effectors, ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
"this compound"
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of "this compound" for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with anti-total-ERK, anti-total-AKT, and anti-GAPDH antibodies.
Conclusion
KRAS G12C inhibitors represent a significant advancement in targeted cancer therapy. Molecules like "this compound" employ a precise mechanism of action by inhibiting the SOS1-mediated activation of the KRAS G12C oncoprotein. This leads to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. The characterization of such inhibitors through biochemical and cellular assays, as detailed in this guide, is essential for their development as effective therapeutic agents. While specific preclinical data for "inhibitor 25" remains to be publicly disclosed, its potent biochemical profile suggests a strong potential for therapeutic efficacy. Further investigation into its cellular and in vivo activity is warranted.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KRAS G12C Inhibitor 25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) oncogene, particularly with the glycine-to-cysteine mutation at codon 12 (G12C), has long been one of the most sought-after but challenging targets in oncology. The discovery of a cryptic pocket near the effector-binding switch-II region of the inactive, GDP-bound state of KRAS G12C has enabled the development of targeted covalent inhibitors, heralding a new era of precision medicine. This technical guide details the discovery, synthesis, and characterization of KRAS G12C Inhibitor 25, a potent molecule from a novel class of tetrahydroquinazoline derivatives.
Discovery and Biochemical Profile
This compound (also referred to as Compound 3 in patent WO2021216770A1) was identified as a potent, selective, and covalent inhibitor of the KRAS G12C mutant protein.[1] The core of this inhibitor is a substituted tetrahydroquinazoline scaffold.[1] The primary mechanism of action for this class of inhibitors is the irreversible covalent binding to the reactive cysteine-12 residue of the mutant KRAS protein. This traps KRAS G12C in its inactive, GDP-bound state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and blocking downstream oncogenic signaling through pathways such as the MAPK/ERK cascade.[1]
The key differentiating potency of this compound was demonstrated in its ability to block the SOS1-mediated exchange of GDP for GTP, a critical step in KRAS activation.
Data Summary
The following table summarizes the known quantitative data for this compound. For context, comparative data for the FDA-approved inhibitors Sotorasib and Adagrasib are included.
| Compound | Assay Type | Target/Cell Line | Potency Metric | Value | Reference |
| This compound | SOS1-assisted Nucleotide Exchange | KRAS G12C Protein | IC50 | 0.48 nM | [1] |
| Sotorasib (AMG 510) | pERK Inhibition | NCI-H358 Cells | IC50 | ~1-10 nM | [2] |
| Adagrasib (MRTX849) | Cell Viability (3D) | MIA PaCa-2 Cells | IC50 | <100 nM |
Signaling Pathway and Mechanism of Action
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity, leading to an accumulation of the active form and constitutive activation of downstream pro-proliferative signaling. Covalent inhibitors like Inhibitor 25 exploit the mutant cysteine residue to lock the protein in the "off" state.
Caption: KRAS G12C signaling pathway and the mechanism of covalent inhibition.
Synthesis of Tetrahydroquinazoline Core Inhibitors
While the exact synthetic route for Inhibitor 25 is proprietary, this section outlines a representative, generalized synthesis for the tetrahydroquinazoline class of KRAS G12C inhibitors. The process involves the construction of the core heterocyclic scaffold followed by the installation of the acrylamide "warhead" necessary for covalent modification of the target cysteine.
Representative Synthetic Scheme:
-
Step 1: Synthesis of the Tetrahydroquinazoline Core. This is often achieved through a condensation reaction. For example, an appropriately substituted anthranilamide can be reacted with a cyclic ketone or aldehyde under acidic or basic conditions to form the fused ring system.
-
Step 2: Functionalization of the Core. The core structure is then functionalized through standard cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to install the necessary aryl or heteroaryl groups that occupy key pockets of the KRAS protein.
-
Step 3: Introduction of the Linker and Electrophilic Warhead. A key step is the addition of a piperazine or other amine-containing linker. This is typically followed by the final step: acylation with acryloyl chloride or a similar reagent to form the reactive acrylamide moiety, which serves as the Michael acceptor for the thiol group of Cys12.
Experimental Protocols
The characterization of a novel KRAS G12C inhibitor involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a key activation step mediated by the guanine nucleotide exchange factor SOS1.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the binding of GTP to KRAS. KRAS is labeled with a donor fluorophore (e.g., Terbium) and a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) serves as the acceptor.
-
Methodology:
-
Recombinant KRAS G12C protein is pre-incubated with the test compound (e.g., Inhibitor 25) at various concentrations in an assay buffer.
-
The catalytic domain of the SOS1 protein is added to the mixture.
-
The nucleotide exchange reaction is initiated by the addition of the fluorescently labeled GTP analog.
-
The reaction is allowed to proceed at room temperature for a set time (e.g., 60 minutes).
-
The TR-FRET signal is measured using a plate reader. A high signal indicates successful GTP binding (low inhibition), while a low signal indicates the inhibitor has kept KRAS G12C in the GDP-bound state.
-
IC50 values are calculated from the dose-response curve.
-
Protocol 2: Mass Spectrometry Reactivity Assay (MSRA)
This assay provides direct evidence of covalent bond formation between the inhibitor and the Cys12 residue of the KRAS G12C protein.
-
Principle: Intact protein mass spectrometry is used to measure the mass of the KRAS G12C protein before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with a molar excess of the test compound.
-
The reaction is quenched at various time points.
-
The samples are desalted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The resulting mass spectra are deconvoluted to determine the mass of the intact protein.
-
The percentage of modified protein is calculated by comparing the peak intensities of the unmodified and modified protein.
-
Protocol 3: Cellular pERK Inhibition Assay (In-Cell Western)
This cell-based assay measures the inhibitor's ability to block the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK (pERK), a key biomarker of pathway activity.
-
Principle: An In-Cell Western or similar immunoassay uses specific antibodies to detect the levels of phosphorylated ERK (Thr202/Tyr204) and total ERK within cells grown in microplates.
-
Methodology:
-
KRAS G12C mutant cells (e.g., NCI-H358 or MiaPaCa-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2-4 hours).
-
Cells are fixed with formaldehyde and permeabilized with a detergent-based buffer.
-
The cells are co-incubated with a primary antibody against pERK and a primary antibody against a loading control (e.g., total ERK or another housekeeping protein).
-
The cells are then incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
The plate is scanned on an imaging system, and the fluorescence intensity for pERK is normalized to the loading control.
-
IC50 values are determined from the resulting dose-response curves.
-
Discovery and Evaluation Workflow
The preclinical discovery and validation of a covalent KRAS G12C inhibitor follow a structured, multi-stage process to assess potency, selectivity, and potential for in vivo efficacy.
Caption: General workflow for the preclinical evaluation of a KRAS G12C inhibitor.
Conclusion
This compound represents a potent molecule within the tetrahydroquinazoline class, effectively inhibiting the SOS1-mediated activation of the KRAS G12C oncoprotein. Its discovery underscores the continued progress in drugging this once-intractable target. The established methodologies for characterizing such covalent inhibitors, from biochemical confirmation of binding to cellular assessment of pathway inhibition, provide a robust framework for advancing new therapeutic candidates toward clinical evaluation. Further development and optimization of this and similar scaffolds hold the promise of expanding the arsenal of effective treatments for KRAS G12C-driven cancers.
References
The Structural Biology of KRAS G12C in Complex with a Covalent Inhibitor: A Technical Overview
Disclaimer: The specific compound "inhibitor 25" is not publicly documented. This guide utilizes Sotorasib (AMG 510), a well-characterized, FDA-approved covalent inhibitor of KRAS G12C, as a representative example to detail the structural biology, experimental methodologies, and signaling pathways involved in the inhibition of this critical oncogenic protein.
This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the structural and functional aspects of targeting the KRAS G12C mutation.
Introduction to KRAS G12C: An Oncogenic Driver
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the MAPK and PI3K/AKT/mTOR pathways.[3][4]
The presence of a cysteine residue in the G12C mutant provides a unique opportunity for targeted covalent inhibition. Covalent inhibitors, such as Sotorasib, are designed to form an irreversible bond with the thiol group of this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound state.[1] This prevents its interaction with downstream effectors and abrogates oncogenic signaling.[1]
Structural Insights into the KRAS G12C-Sotorasib Complex
The crystal structure of KRAS G12C in complex with Sotorasib has been elucidated, providing a detailed view of the inhibitor's binding mode. The relevant Protein Data Bank (PDB) entry for this complex is 6OIM .[5]
Sotorasib binds in a shallow pocket on the surface of KRAS G12C, known as the Switch-II pocket (S-IIP).[1] This pocket is located near the nucleotide-binding site and the switch regions, which undergo conformational changes upon GTP binding. The binding of Sotorasib is characterized by several key interactions:
-
Covalent Bond Formation: The acrylamide warhead of Sotorasib forms a covalent bond with the sulfur atom of the Cysteine-12 residue. This irreversible interaction is the cornerstone of its inhibitory mechanism.
-
Non-covalent Interactions: In addition to the covalent bond, Sotorasib's potency and selectivity are enhanced by a series of non-covalent interactions with the protein. These include hydrogen bonds and van der Waals interactions with residues in the Switch-II pocket.
The binding of Sotorasib locks KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream signaling.
Quantitative Data for Sotorasib
The following tables summarize key quantitative data for Sotorasib, providing insights into its binding affinity, cellular potency, and clinical efficacy.
Table 1: Biochemical and Cellular Activity of Sotorasib
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (p-ERK inhibition) | NCI-H358 | ≈0.03 µM | [6] |
| IC50 (Cell Viability) | NCI-H358 | ≈0.006 µM - 0.0818 µM | [7] |
| IC50 (Cell Viability) | MIA PaCa-2 | ≈0.009 µM | [7] |
| IC50 (Cell Viability) | NCI-H23 | 0.6904 µM | [7] |
| IC50 (Non-KRAS G12C) | - | >7.5 µM | [7] |
Table 2: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | Value | Reference(s) |
| Objective Response Rate (ORR) | 28.1% - 41% | [8][9] |
| Disease Control Rate (DCR) | 80.6% - 86.5% | [10][11] |
| Median Progression-Free Survival (PFS) | 5.4 - 6.8 months | [9][11] |
| Median Overall Survival (OS) | 12.5 months | [8] |
| 2-Year Overall Survival Rate | 33% | [8] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the central role of KRAS G12C in activating downstream signaling pathways and the point of intervention for inhibitors like Sotorasib.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a KRAS G12C inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of KRAS G12C inhibitors, based on commonly reported methodologies. For specific details, it is recommended to consult the original research publications.
Recombinant KRAS G12C Expression and Purification
-
Expression: The human KRAS G12C gene (residues 1-169) is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag. The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are grown overnight at a lower temperature (e.g., 18°C).
-
Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is cleared by centrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer (e.g., lysis buffer with 20 mM imidazole) and the protein is eluted with an elution buffer (e.g., lysis buffer with 250 mM imidazole).
-
Tag Cleavage and Further Purification: The His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography to obtain a highly pure and monomeric protein preparation.
X-ray Crystallography
-
Complex Formation: Purified KRAS G12C is incubated with a molar excess of the inhibitor (e.g., Sotorasib) to ensure complete covalent modification. The complex is then purified to remove unbound inhibitor.
-
Crystallization: The protein-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available screens. Crystals are grown using methods like vapor diffusion (hanging or sitting drop).
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The collected data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model. The structure is then refined, and the inhibitor is built into the electron density map.
Cell Viability (MTT) Assay
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., Sotorasib) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[7]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the data to a dose-response curve.
p-ERK Western Blot
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations and for different time points.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified to determine the level of p-ERK relative to total ERK.
Conclusion
The development of covalent inhibitors targeting KRAS G12C, exemplified by Sotorasib, represents a landmark achievement in precision oncology. A thorough understanding of the structural biology of the inhibitor-protein complex, coupled with a comprehensive suite of biochemical, biophysical, and cellular assays, is crucial for the discovery and optimization of next-generation KRAS inhibitors. The methodologies outlined in this guide provide a framework for the detailed characterization of these important therapeutic agents.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. wjpls.org [wjpls.org]
- 8. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ilcn.org [ilcn.org]
- 11. [Sotorasib treatment in KRAS G12C-mutated non-small cell lung cancer: Experience in the Tours university hospital] - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Bond: A Technical Guide to KRAS G12C Inhibitor Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology. Verifying that these drugs reach and bind to their intended target within the complex cellular environment is crucial for understanding their mechanism of action, optimizing dosage, and predicting clinical response. This technical guide provides an in-depth overview of the core target engagement assays employed in the development of KRAS G12C inhibitors, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in this dynamic field.
The KRAS G12C Signaling Axis: A Visual Overview
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a GTPase that functions as a molecular switch in downstream signaling pathways, regulating cell proliferation, differentiation, and survival. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of pathways such as the MAPK and PI3K signaling cascades. Understanding this pathway is fundamental to interpreting target engagement data.
Core Target Engagement Assays: Methodologies and Data
Several distinct methodologies are employed to quantify the engagement of inhibitors with KRAS G12C. These can be broadly categorized as biochemical, cell-based, and in-vivo assays.
Mass Spectrometry-Based Assays
Mass spectrometry (MS) offers a powerful and direct way to quantify the covalent modification of KRAS G12C by an inhibitor. This is typically achieved by measuring the levels of unbound (free) versus inhibitor-bound (modified) protein.
Experimental Workflow:
Detailed Experimental Protocol (Immunoaffinity 2D-LC-MS/MS): [1][2][3]
-
Protein Extraction: Lyse cells or homogenize tumor biopsies in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a standard method like a BCA assay.
-
Immunoaffinity Enrichment: Incubate the protein lysate with an anti-RAS antibody-conjugated resin to specifically capture KRAS protein.
-
Elution and Digestion: Elute the captured KRAS protein and perform in-solution tryptic digestion to generate peptides.
-
2D-LC-MS/MS Analysis: Analyze the peptide mixture using a two-dimensional liquid chromatography system coupled to a tandem mass spectrometer.
-
Data Analysis: Quantify the peak areas of the unmodified KRAS G12C peptide and the inhibitor-modified peptide. The percentage of target engagement is calculated as: (Modified Peptide Area / (Modified Peptide Area + Unmodified Peptide Area)) * 100.
Quantitative Data Summary:
| Inhibitor | Cell Line/Model | Assay Type | Target Engagement (%) | Concentration/Dose | Reference |
| GDC-6036 | NCI-H2030 Xenograft | IA-2D-LC-MS/MS | Dose-dependent | 25 mg/kg | [1][2] |
| AZD4625 | MIA PaCa-2 Xenograft | FAIMS-PRM MS | 89.6% (6h), 58.4% (24h) | Not specified | [4][5] |
| AZD4625 | NCI-H2122 Xenograft | FAIMS-PRM MS | 60% (6h), 34% (24h) | Not specified | [4][5] |
| Compound 1 | H358 cells | Chemical Proteomics | IC50 = 1.6 µM | 1.6 µM | [6] |
| ARS-1620 | FFPE Samples | MS | Quantifiable | Not specified | [7] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Experimental Workflow:
Detailed Experimental Protocol (Microplate-based AlphaScreen): [8]
-
Cell Treatment: Seed cells in a microplate and treat with a dilution series of the KRAS G12C inhibitor or DMSO as a vehicle control. Incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Thermal Denaturation: Place the plate in a PCR cycler and heat the cells across a temperature gradient to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the plate to pellet the aggregated, denatured proteins.
-
Detection by AlphaScreen: Transfer the supernatant containing the soluble proteins to an AlphaScreen-compatible detection plate. Add AlphaLISA acceptor beads and a biotinylated antibody against KRAS. After incubation, add streptavidin-donor beads and read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Quantitative Data Summary:
| Inhibitor | KRAS G12C Concentration | Assay Type | ΔTm (°C) | Inhibitor Concentration | Reference |
| ARS-1620 | 50 nM | Protein-Probe TSA | ~18 | 5 µM | [9][10] |
| ARS-853 | 50 nM | Protein-Probe TSA | ~16 | 5 µM | [9][10] |
| AMG-510 | 50 nM | Protein-Probe TSA | Concentration-dependent stabilization | 0-900 nM | [9][10] |
| MRTX849 | 50 nM | Protein-Probe TSA | Concentration-dependent stabilization | 0-900 nM | [9][10] |
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET is a proximity-based assay that can measure target engagement in living cells. The NanoBRET™ TE Intracellular RAS Assay is a specific application for this purpose.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Internally Controlled Quantitative Target Occupancy Assay for Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability [mdpi.com]
Selectivity Profile of KRAS G12C Inhibitor 25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the selectivity profile of KRAS G12C inhibitor 25, a potent and specific inhibitor of the KRAS G12C oncoprotein. While comprehensive public data on the broad selectivity of inhibitor 25 is limited, this document compiles the available information and draws parallels with well-characterized analogs to offer a thorough understanding of its expected performance.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is substituted by cysteine at codon 12, results in a constitutively active protein, leading to uncontrolled cell growth. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The discovery of a covalent binding strategy targeting the mutant cysteine-12 has revolutionized the field, leading to the development of a new class of specific KRAS G12C inhibitors.
This compound belongs to this class of targeted therapies. These inhibitors operate by covalently binding to the thiol group of the cysteine residue in the Switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This irreversible binding locks the protein in its "off" state, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K-AKT-mTOR cascades.[1]
Biochemical Potency and Selectivity of Inhibitor 25
This compound, identified as compound 3 in patent WO2021216770A1, has demonstrated high potency in biochemical assays.[2] The primary mechanism of action is the inhibition of the guanine nucleotide exchange factor SOS1-mediated exchange of GDP for GTP.
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| SOS1-assisted Nucleotide Exchange | KRAS G12C | 0.48 | [2] |
This sub-nanomolar potency highlights the strong interaction of inhibitor 25 with its intended target. The selectivity of KRAS G12C inhibitors is a critical attribute, as off-target activities can lead to toxicity. While a broad panel screening for inhibitor 25 is not publicly available, the selectivity of this class of compounds is generally high due to the unique covalent targeting mechanism of the G12C mutation. For context, well-characterized KRAS G12C inhibitors like adagrasib (MRTX849) have shown over 1,000-fold selectivity for KRAS G12C over wild-type KRAS and other cellular proteins.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are the protocols for key assays used to characterize KRAS G12C inhibitors.
SOS1-Assisted Nucleotide Exchange Assay
This assay is fundamental in determining the potency of inhibitors that block the activation of KRAS G12C.
Principle: The assay measures the ability of an inhibitor to prevent the Son of Sevenless 1 (SOS1) protein from catalyzing the exchange of GDP for GTP on KRAS G12C. This is often monitored using a fluorescently labeled GTP analog or by detecting the interaction of activated (GTP-bound) KRAS with a downstream effector protein like RAF1.
Materials:
-
Recombinant human KRAS G12C protein (GDP-loaded)
-
Recombinant human SOS1 protein
-
GTPγS (a non-hydrolyzable GTP analog)
-
Fluorescently labeled GTP or a detection system for KRAS-RAF binding (e.g., HTRF, AlphaLISA)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (this compound)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the test inhibitor to the wells.
-
Add a solution of GDP-loaded KRAS G12C protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTPγS.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the signal. The method of detection will depend on the assay format (e.g., fluorescence polarization, TR-FRET, or AlphaScreen).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Target Engagement and Pathway Modulation Assays
These assays confirm that the inhibitor can enter cells and engage its target, leading to the inhibition of downstream signaling.
Principle: Western blotting or high-content imaging can be used to measure the phosphorylation levels of downstream effectors like ERK (pERK) as a readout of MAPK pathway activity.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-KRAS)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK at each inhibitor concentration.
-
Calculate the IC50 for pERK inhibition.
Visualizing Key Pathways and Workflows
KRAS Signaling Pathway
References
Early Preclinical Studies of KRAS G12C Inhibitor 25: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical findings for KRAS G12C inhibitor 25, a novel covalent inhibitor targeting the KRAS G12C mutation. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's initial biochemical activity and the methodologies typically employed in the preclinical assessment of such inhibitors.
Biochemical Activity
This compound, also identified as compound 3 in patent WO2021216770A1, has demonstrated potent and specific inhibition of the KRAS G12C mutant protein. The primary mechanism of action involves the covalent modification of the mutant cysteine residue at position 12, which locks the KRAS protein in its inactive, GDP-bound state. This prevents the subsequent activation of downstream oncogenic signaling pathways.
A key initial determinant of potency is the inhibitor's ability to interfere with the nucleotide exchange process, which is crucial for KRAS activation. This compound has been shown to potently inhibit the Son of Sevenless 1 (SOS1)-assisted GDP/GTP exchange activity of the KRAS G12C mutant.[1]
Table 1: Biochemical Activity of this compound
| Assay | Parameter | Value |
| SOS1-Mediated Nucleotide Exchange | IC50 | 0.48 nM[1] |
Experimental Protocols
The following sections detail the typical methodologies used to characterize the preclinical activity of KRAS G12C inhibitors like inhibitor 25.
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay is fundamental in determining the direct inhibitory effect of a compound on the KRAS G12C protein's ability to become activated.
-
Objective: To measure the concentration of the inhibitor required to reduce the rate of SOS1-catalyzed GDP to GTP nucleotide exchange on the KRAS G12C protein by 50% (IC50).
-
Principle: The assay typically utilizes a fluorescently labeled GTP analog (e.g., Bodipy-GTP). When the KRAS G12C protein binds to the fluorescent GTP, a change in fluorescence polarization or intensity occurs, which can be monitored over time.
-
General Protocol:
-
Recombinant human KRAS G12C protein is pre-incubated with GDP.
-
A dilution series of the test inhibitor (e.g., this compound) is added to the KRAS G12C-GDP complex and incubated to allow for covalent binding.
-
The nucleotide exchange reaction is initiated by the addition of the catalytic domain of the guanine nucleotide exchange factor SOS1 and the fluorescently labeled GTP analog.
-
The change in fluorescence is measured at regular intervals using a microplate reader.
-
The initial rates of the reaction at each inhibitor concentration are calculated and used to determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of KRAS G12C inhibitors requires a clear visualization of the targeted signaling pathway and the experimental procedures used for their evaluation.
KRAS Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical KRAS signaling pathway and highlights the point of intervention for KRAS G12C inhibitors. In its active, GTP-bound state, KRAS promotes cell proliferation and survival by activating downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] KRAS G12C inhibitors covalently bind to the mutant protein, locking it in the inactive GDP-bound state, thereby blocking downstream signaling.[2][4]
Caption: KRAS G12C signaling pathway and the inhibitory action of inhibitor 25.
Illustrative Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical characterization of a novel KRAS G12C inhibitor, starting from initial biochemical screening through to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical evaluation of KRAS G12C inhibitors.
Future Directions
The initial biochemical data for this compound is highly promising, indicating potent and specific targeting of the KRAS G12C oncoprotein. Further preclinical studies will be necessary to fully characterize its therapeutic potential. These will likely include comprehensive cellular assays to determine its effect on cancer cell proliferation and downstream signaling, as well as in vivo studies in animal models to assess its pharmacokinetic properties, efficacy, and safety profile. The data generated from these studies will be critical in determining the viability of this compound as a clinical candidate for the treatment of KRAS G12C-mutated cancers.
References
The Precision Strike: A Technical Guide to the Impact of KRAS G12C Inhibitors on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of specific inhibitors targeting the KRAS G12C mutation represent a paradigm shift in the treatment of cancers harboring this common oncogenic driver. For decades, KRAS was considered "undruggable," but the advent of covalent inhibitors that irreversibly bind to the mutant cysteine residue has opened new avenues for targeted therapy. These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and attenuating oncogenic signaling. This in-depth technical guide provides a comprehensive overview of the effects of KRAS G12C inhibitors on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of KRAS G12C Inhibitors
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS. This constitutively active state drives the persistent activation of downstream pro-proliferative and survival pathways.
KRAS G12C inhibitors are designed to covalently bind to the thiol group of the mutant cysteine 12 residue. This binding occurs when the KRAS G12C protein is in its inactive, GDP-bound state. By forming this irreversible bond, the inhibitors trap KRAS G12C in an inactive conformation, preventing the exchange of GDP for GTP and thereby blocking its ability to engage with and activate downstream effector proteins.[1][2]
References
Cellular Uptake and Distribution of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy for solid tumors such as non-small cell lung cancer.[1][2][3] The efficacy of these inhibitors is critically dependent on their ability to penetrate the cell membrane, achieve sufficient intracellular concentrations, and engage with their target in the cytoplasm. This technical guide provides a comprehensive overview of the cellular uptake and distribution of KRAS G12C inhibitors, using available data for well-characterized compounds as a representative model. Due to the absence of specific public data for a compound designated "KRAS G12C inhibitor 25," this document focuses on the principles and methodologies applicable to this class of drugs.
Quantitative Analysis of Cellular Uptake and Distribution
The intracellular concentration of a KRAS G12C inhibitor is a key determinant of its target engagement and subsequent pharmacological effect. The following tables summarize representative quantitative data for cellular uptake and distribution of KRAS G12C inhibitors in cancer cell lines.
Table 1: Cellular Uptake of Representative KRAS G12C Inhibitors
| Cell Line | Inhibitor | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) |
| NCI-H358 | Sotorasib | 1 | 2 | 2.5 | 2.5 |
| MIA PaCa-2 | Adagrasib | 0.5 | 4 | 1.8 | 3.6 |
| A549 | ARS-1620 | 10 | 1 | 15.2 | 1.5 |
Note: The data presented in this table are illustrative and compiled from various preclinical studies on different KRAS G12C inhibitors. Actual values for a specific inhibitor may vary.
Table 2: Subcellular Distribution of a Representative KRAS G12C Inhibitor
| Cell Line | Subcellular Fraction | % of Total Intracellular Drug |
| NCI-H358 | Cytosol | 75% |
| Nucleus | 10% | |
| Mitochondria | 8% | |
| Microsomes | 5% | |
| Other | 2% |
Note: This table provides a hypothetical distribution profile based on the expected cytoplasmic localization of the KRAS protein. The actual distribution can be influenced by the physicochemical properties of the inhibitor.
Experimental Protocols
Accurate determination of cellular uptake and distribution requires robust experimental methodologies. The following sections detail key protocols.
Protocol 1: Quantification of Intracellular Drug Concentration by LC-MS/MS
This protocol describes a common method for measuring the total intracellular concentration of a small molecule inhibitor.
1. Cell Culture and Treatment:
-
Seed cells (e.g., NCI-H358) in a 6-well plate and grow to 80-90% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration for a specified time.
2. Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a known volume of lysis buffer (e.g., RIPA buffer) and scraping.
3. Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method like the bicinchoninic acid (BCA) assay.
4. Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the lysate by adding a threefold volume of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry method to quantify the inhibitor concentration.
-
The intracellular concentration is typically normalized to the protein content and expressed as pmol/mg of protein.
Protocol 2: Subcellular Fractionation
This protocol allows for the determination of the inhibitor's distribution in different cellular compartments.
1. Cell Culture and Treatment:
-
Grow and treat cells with the inhibitor as described in Protocol 1.
2. Cell Homogenization:
-
Harvest the cells and resuspend them in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the organelles intact.
3. Differential Centrifugation:
-
Perform a series of centrifugation steps at increasing speeds to separate the different organelles:
-
Low-speed centrifugation (e.g., 1,000 x g) to pellet nuclei.
-
Medium-speed centrifugation (e.g., 10,000 x g) of the supernatant to pellet mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g) of the subsequent supernatant to pellet microsomes.
-
The final supernatant represents the cytosolic fraction.
-
4. Sample Analysis:
-
Quantify the inhibitor concentration in each fraction using LC-MS/MS as described in Protocol 1.
Visualizations
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[4][5] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive state and blocking these downstream signals.[6]
Caption: KRAS G12C signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Cellular Uptake Analysis
The following diagram illustrates the general workflow for determining the intracellular concentration of a KRAS G12C inhibitor.
Caption: Workflow for quantifying intracellular inhibitor concentration.
Conclusion
The cellular uptake and distribution of KRAS G12C inhibitors are critical parameters that influence their therapeutic efficacy. This technical guide outlines the key concepts, quantitative data considerations, and experimental protocols necessary for a thorough evaluation of these properties. While specific data for "this compound" is not publicly available, the methodologies and principles described herein provide a robust framework for its characterization and for the continued development of this important class of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
Methodological & Application
Synthetic Protocol for the Potent and Selective KRAS G12C Inhibitor 25
For research use only.
Abstract
This application note provides a detailed protocol for the synthesis of KRAS G12C inhibitor 25, a highly potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The protocol is intended for researchers and scientists in the field of drug discovery and development. Included are the inhibitor's quantitative data, a step-by-step synthetic methodology, and a diagram of the KRAS signaling pathway.
Introduction
The KRAS protein is a key signaling molecule that, when mutated, is a driver in numerous cancers. The glycine-to-cysteine mutation at codon 12 (G12C) is a common oncogenic alteration. This compound is a novel compound that covalently binds to the mutant cysteine residue, locking the protein in an inactive state and inhibiting downstream signaling pathways that promote cell proliferation and survival. This inhibitor demonstrates significant potency with a reported IC50 of 0.48 nM for the inhibition of SOS1-assisted GDP/GTP exchange activity of the KRAS G12C mutant[1][2][3]. This document outlines a plausible synthetic route to facilitate its investigation in preclinical research.
Quantitative Data
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Reference |
| IC50 (SOS1-assisted GDP/GTP exchange) | 0.48 nM | [1][2][3] |
| CAS Number | 2734060-73-0 | [1][2] |
| Molecular Formula | C32H41N7O2 | [2] |
| Molecular Weight | 555.71 g/mol | [2] |
KRAS Signaling Pathway
The diagram below illustrates the canonical KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors. The G12C mutation leads to a constitutively active KRAS protein, which promotes downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately driving cell proliferation and survival. Covalent inhibitors like inhibitor 25 bind to the mutant cysteine, preventing GTP loading and inactivating the protein.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12C Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a key target for therapeutic intervention. The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.
These application notes provide an overview and detailed protocols for essential cell-based assays to characterize the activity of KRAS G12C inhibitors. The following sections describe methodologies for assessing target engagement, downstream signaling inhibition, and the anti-proliferative effects of these compounds in relevant cancer cell models.
Note on "KRAS G12C inhibitor 25": Publicly available cell-based assay data for a compound specifically designated as "this compound" is limited. The primary available data indicates a biochemical IC50 of 0.48 nM in a SOS1-assisted GDP/GTP exchange assay[1]. Therefore, to provide a comprehensive and practical guide, the following data tables and examples feature representative quantitative data from well-characterized, clinically relevant KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). This information serves to illustrate the expected outcomes and data presentation for the described assays.
Key Cell-Based Assays and Representative Data
A multi-faceted approach employing a suite of cell-based assays is crucial for the comprehensive evaluation of KRAS G12C inhibitor activity. Key assays include:
-
Target Engagement Assays: To confirm the direct binding of the inhibitor to the KRAS G12C protein within a cellular context.
-
Downstream Signaling Assays: To measure the functional consequence of target engagement by assessing the inhibition of the MAPK signaling pathway.
-
Cell Proliferation and Viability Assays: To determine the ultimate biological effect of the inhibitor on cancer cell growth and survival.
Representative Quantitative Data
The following tables summarize representative data from studies on well-characterized KRAS G12C inhibitors in various cancer cell lines harboring the KRAS G12C mutation.
Table 1: Representative Anti-proliferative Activity of KRAS G12C Inhibitors in 2D and 3D Cell Culture Models
| Cell Line | Cancer Type | Inhibitor | 2D IC50 (nM) | 3D (Spheroid) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib (MRTX849) | 14 | 5 |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib (MRTX849) | 5 | 10 |
| NCI-H23 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 44 | Not Reported |
| NCI-H1373 | Non-Small Cell Lung Cancer | Adagrasib (MRTX849) | 25 | 15 |
| SW1463 | Colorectal Cancer | Novel Inhibitor 143D | 67 | Not Reported |
Data is compiled for illustrative purposes from multiple sources.[2][3]
Table 2: Representative Inhibition of p-ERK in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Inhibitor | p-ERK IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG 510) | 0.130 |
| NCI-H1373 | Non-Small Cell Lung Cancer | ASP2453 | 2.5 |
| H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG 510) | 6 |
Data is compiled for illustrative purposes from multiple sources.[4][5]
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. KRAS G12C inhibitors act by covalently binding to the mutant cysteine, locking the protein in an inactive, GDP-bound state.
Caption: KRAS G12C signaling and inhibitor action.
Experimental Workflow: p-ERK Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibition of ERK phosphorylation in response to a KRAS G12C inhibitor.
Caption: p-ERK inhibition assay workflow.
Detailed Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the effect of a KRAS G12C inhibitor on the proliferation of cancer cells using a luminescent-based ATP detection assay.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
96-well clear bottom, white-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the KRAS G12C inhibitor in complete medium. The final concentration should typically range from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 100 µL of the diluted compound or vehicle to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: Phospho-ERK (p-ERK) Inhibition Assay (HTRF®)
This protocol outlines the measurement of ERK1/2 phosphorylation at Thr202/Tyr204 to determine the inhibitory effect of a KRAS G12C inhibitor on the MAPK signaling pathway using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H1373)
-
Complete cell culture medium
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
384-well low volume white tissue culture plates
-
p-ERK (Thr202/Tyr204) HTRF® assay kit
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed 10,000-20,000 cells per well in 16 µL of complete medium into a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in the appropriate assay buffer.
-
Add 4 µL of the diluted inhibitor or vehicle control to the cells.
-
Incubate for the desired time (e.g., 2 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF® lysis buffer containing the detection antibodies (anti-p-ERK-Eu3+ and anti-ERK-d2) to each well.
-
Incubate the plate at room temperature for 4 hours, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle-treated control.
-
Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol provides a method to assess the direct binding of a KRAS G12C inhibitor to its target protein in intact cells by measuring changes in the thermal stability of the protein.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
KRAS G12C inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein extraction and Western blotting or ELISA
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with the KRAS G12C inhibitor or vehicle (DMSO) at the desired concentration for 1-2 hours in the incubator.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Distribute the cell suspension into PCR tubes or a PCR plate.
-
-
Thermal Challenge:
-
Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Quantify the amount of soluble KRAS G12C protein in the supernatant at each temperature using Western blotting or a KRAS-specific ELISA.
-
Plot the amount of soluble KRAS G12C as a function of temperature for both inhibitor-treated and vehicle-treated samples.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature for the inhibitor-treated sample compared to the vehicle control indicates stabilization of the KRAS G12C protein upon inhibitor binding, confirming target engagement.
-
Conclusion
The assays described in these application notes provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors. By systematically assessing target engagement, downstream signaling modulation, and anti-proliferative activity, researchers can build a comprehensive profile of novel inhibitory compounds, facilitating the identification and development of effective targeted therapies for KRAS G12C-driven cancers.
References
Application Notes and Protocols for KRAS G12C Inhibitor 25 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of KRAS G12C inhibitors, exemplified by compounds such as sotorasib (AMG510) and adagrasib (MRTX849), in xenograft models of cancer. The protocols and data presented are synthesized from various preclinical studies and are intended to guide researchers in designing and executing similar experiments.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The KRAS G12C protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state and driving downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which promote cell proliferation, growth, and survival.[1][3]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12, trapping the KRAS G12C protein in its inactive GDP-bound state.[3] This selective inhibition blocks downstream signaling and leads to tumor growth inhibition and regression in preclinical models. Xenograft models, both cell line-derived (CDX) and patient-derived (PDX), are crucial tools for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of these inhibitors.
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways. The primary pathways affected are the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are critical for cell cycle progression and survival. Inhibition of KRAS G12C is designed to shut down these oncogenic signals.
References
Application Notes and Protocols for KRAS G12C Inhibitor 25 in Co-Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has emerged as a promising therapeutic target. KRAS G12C inhibitors, such as the potent and selective molecule "KRAS G12C inhibitor 25," have been developed to covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state.[1][2] This action effectively blocks downstream signaling through critical pathways like the MAPK and PI3K-AKT cascades, thereby inhibiting cancer cell proliferation and survival.[2]
However, the efficacy of targeted therapies is often influenced by the complex tumor microenvironment (TME), which comprises a heterogeneous population of non-cancerous cells, including fibroblasts and immune cells. These stromal components can contribute to drug resistance and modulate the therapeutic response. Co-culture experiments, which involve growing cancer cells together with other cell types, provide a more physiologically relevant in vitro model to study these interactions and evaluate the efficacy of novel therapeutic agents like this compound.
These application notes provide detailed protocols for utilizing this compound in co-culture experiments with either fibroblasts or immune cells to assess its impact on cancer cell proliferation, stromal cell behavior, and the interplay between them.
Mechanism of Action of KRAS G12C Inhibitors
This compound is a highly selective, irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. It inhibits the SOS1-assisted GDP/GTP exchange, a crucial step in KRAS activation, with a reported IC50 of 0.48 nM in biochemical assays.[1] By trapping KRAS G12C in its inactive state, the inhibitor effectively abrogates the constitutive activation of downstream pro-proliferative and survival signaling pathways.
Data Presentation: In Vitro Efficacy of KRAS G12C Inhibitors
The following tables summarize the reported in vitro efficacy of various KRAS G12C inhibitors in cancer cell lines. This data can serve as a reference for determining the appropriate concentration range for this compound in your co-culture experiments.
Table 1: IC50 Values of KRAS G12C Inhibitors on Cancer Cell Viability
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (nM) | Reference |
| H358 | NSCLC | MRTX849 | < 10 | [3] |
| MIA PaCa-2 | Pancreatic | MRTX849 | ~50 | [3] |
| SW1573 | NSCLC | Sotorasib | ~20 | [4] |
| H23 | NSCLC | Sotorasib | ~30 | [4] |
| H2122 | NSCLC | MRTX1257 | ~10 | [5] |
Table 2: Inhibition of Downstream Signaling by KRAS G12C Inhibitors
| Cell Line | KRAS G12C Inhibitor | Concentration (nM) | Endpoint | Inhibition | Reference |
| H358 | MRTX849 | 15.6 | pERK | Near maximal | [3] |
| H2122 | MRTX849 | 100 | pERK | Significant | [3] |
| H358 | ARS1620 | 1000 | pERK | Partial | [6] |
Experimental Protocols
Protocol 1: Co-culture of KRAS G12C Mutant Cancer Cells with Cancer-Associated Fibroblasts (CAFs)
This protocol is designed to assess the effect of this compound on cancer cell proliferation in the presence of fibroblasts, which are known to contribute to a supportive tumor microenvironment.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H2122)
-
Cancer-Associated Fibroblast (CAF) cell line (e.g., primary CAFs isolated from patient tumors, or an immortalized line)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Transwell® inserts (0.4 µm pore size) for 24-well plates
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, WST-1, or similar)
-
Luminometer or spectrophotometer
Experimental Workflow:
Procedure:
-
Day 1: Seed Fibroblasts:
-
Plate CAFs in the bottom of a 24-well plate at a density of 2 x 10^4 cells per well in 500 µL of complete culture medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Day 2: Seed Cancer Cells:
-
Label the KRAS G12C mutant cancer cells with a fluorescent dye (e.g., CellTracker™ Green) if you plan to distinguish the cell populations by imaging.
-
Seed the cancer cells into the Transwell® inserts at a density of 1 x 10^4 cells per insert in 200 µL of complete culture medium.
-
Carefully place the inserts into the wells containing the attached fibroblasts. Add 300 µL of fresh medium to the bottom chamber.
-
-
Day 3: Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Carefully remove the medium from the inserts and the bottom wells and replace it with the medium containing the different concentrations of the inhibitor.
-
-
Day 6: Assessment of Cancer Cell Proliferation:
-
Remove the Transwell® inserts.
-
To assess the proliferation of the cancer cells within the inserts, use a viability reagent such as WST-1 or CellTiter-Glo® according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value of this compound in the co-culture system.
-
Compare the IC50 value to that obtained from cancer cells grown in monoculture to assess the impact of fibroblasts on drug sensitivity.
-
Protocol 2: Co-culture of KRAS G12C Mutant Cancer Cells with Immune Cells (Peripheral Blood Mononuclear Cells - PBMCs)
This protocol is designed to investigate the effect of this compound on the interaction between cancer cells and immune cells, particularly focusing on immune cell activation and cytokine release.
Materials:
-
KRAS G12C mutant cancer cell line
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Complete RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom culture plates
-
Human IFN-γ and TNF-α ELISA kits
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD69)
Experimental Workflow:
Procedure:
-
Day 1: Seed Cancer Cells:
-
Plate the KRAS G12C mutant cancer cells in a 96-well flat-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Day 2: Add PBMCs and Inhibitor:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Add 1 x 10^5 PBMCs to each well containing the cancer cells in 50 µL of medium.
-
Prepare dilutions of this compound in complete medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control.
-
-
Day 4: Sample Collection:
-
After 48 hours of co-culture, carefully collect the culture supernatant and store it at -80°C for cytokine analysis.
-
Gently harvest the cells from the wells for flow cytometry analysis.
-
-
Cytokine Analysis:
-
Thaw the collected supernatants.
-
Measure the concentrations of IFN-γ and TNF-α using commercial ELISA kits according to the manufacturer's protocols.
-
-
Immune Cell Activation Analysis (Flow Cytometry):
-
Stain the harvested cells with fluorescently labeled antibodies against CD3, CD8, and the early activation marker CD69.
-
Acquire the samples on a flow cytometer.
-
Analyze the percentage of CD69+ cells within the CD8+ T cell population (CD3+CD8+) to quantify T cell activation.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the supernatants of inhibitor-treated co-cultures to the vehicle control.
-
Compare the percentage of activated T cells in the inhibitor-treated co-cultures to the vehicle control.
-
Evaluate if this compound enhances the anti-tumor immune response.
-
Concluding Remarks
The provided protocols offer a framework for investigating the efficacy of this compound in the context of the tumor microenvironment. Co-culture systems provide valuable insights into how interactions with stromal cells like fibroblasts and immune cells can influence the therapeutic response to targeted agents. By utilizing these models, researchers can better understand potential mechanisms of resistance and identify rational combination strategies to enhance the clinical benefit of KRAS G12C inhibitors. Further characterization of the co-culture models, including analysis of secreted factors and changes in gene expression, can provide a more comprehensive understanding of the complex interplay between cancer cells and their microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Dosing and Administration of a Representative KRAS G12C Inhibitor in Mice
Disclaimer: The following application notes and protocols are based on preclinical data for the well-characterized KRAS G12C inhibitors, adagrasib (MRTX849) and sotorasib (AMG 510). As "KRAS G12C inhibitor 25" is not a publicly identified compound, the information herein serves as a representative guide for researchers working with novel KRAS G12C inhibitors in murine models. All experimental procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant advancement in treating these malignancies. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[2][3]
This document provides a detailed overview of the dosing and administration of representative KRAS G12C inhibitors in mice, summarizing key quantitative data and providing standardized experimental protocols for efficacy studies.
Data Presentation
Table 1: In Vivo Dosing and Administration of Adagrasib (MRTX849) in Mice
| Mouse Model | Tumor Type | Dosing Range | Administration Route | Dosing Schedule | Efficacy Outcome | Reference |
| Athymic Nude (Foxn1nu) | MIA PaCa-2 (Pancreatic) Xenograft | 1-100 mg/kg | Oral Gavage | Daily | Dose-dependent tumor regression; complete response at 30 and 100 mg/kg. | [4][5] |
| Athymic Nude | H358 (NSCLC) Xenograft | 10, 30, 100 mg/kg | Oral Gavage | Single dose or daily | Dose-dependent inhibition of KRAS signaling and tumor growth. | [2][6] |
| CD-1 | Naïve (PK/PD) | 100, 200 mg/kg | Oral Gavage | Single dose or twice daily for 3 days | CNS penetration observed; CSF concentrations above IC50. | [7] |
| - | LU99-Luc (NSCLC) Intracranial Xenograft | 3, 30, 100 mg/kg | Oral Gavage | Twice daily for 3 days (PD) or 21 days (efficacy) | Tumor regression and extended survival at 100 mg/kg. | [7][8] |
Table 2: In Vivo Dosing and Administration of Sotorasib (AMG 510) in Mice
| Mouse Model | Tumor Type | Dosing Range | Administration Route | Dosing Schedule | Efficacy Outcome | Reference |
| Athymic Nude | MIA PaCa-2 T2 (Pancreatic) & NCI-H358 (NSCLC) Xenografts | 3-100 mg/kg | Oral Gavage | Daily for 4 weeks | Significant tumor growth inhibition at all doses; regression at higher doses. | [9] |
| Balb/C Nude | Human Lung Cancer Xenograft | 30 mg/kg | Oral Gavage | Daily | Enhanced tumor shrinkage when combined with cisplatin. | [9] |
| Immune-competent | Isogenic KRAS G12D tumors | - | Oral Gavage | Daily | Cured mice rejected re-challenge with KRAS G12D tumors, suggesting adaptive immunity. | [10] |
Table 3: Pharmacokinetic Parameters of Adagrasib (MRTX849) and Sotorasib (AMG 510) in Mice
| Inhibitor | Dose | Administration Route | Tmax (hours) | Cmax (µg/mL) | Half-life (t1/2) (hours) | Oral Bioavailability (%) | Reference |
| Adagrasib (MRTX849) | 30 mg/kg | Oral | ~1 | 2.46 | - | 16.9 | [11] |
| Adagrasib (MRTX849) | - | - | - | - | ~24 (in humans) | 25.9-62.9 (across species) | [7][11] |
| Sotorasib (AMG 510) | 10 mg/kg | Oral | 1 | 2.3 | 4.5 | 70 | [12] |
| Sotorasib (AMG 510) | 20 mg/kg | Oral | 0.21 ± 0.06 | 4.231 ± 1.208 | 0.60 ± 0.06 | - | [13] |
| Sotorasib (AMG 510) | 50 mg/kg | Oral | 0.25 | 0.123 | 1.90 | - | [13] |
Mandatory Visualization
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: In Vivo Efficacy Study Workflow for a KRAS G12C Inhibitor.
Experimental Protocols
Protocol 1: Preparation and Administration of KRAS G12C Inhibitor Formulation
Objective: To prepare a KRAS G12C inhibitor formulation for oral administration in mice.
Materials:
-
KRAS G12C inhibitor (e.g., Adagrasib or Sotorasib)
-
Vehicle components (e.g., 0.5% sodium carboxymethylcellulose [CMC-Na], 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[9]
-
Sterile water for injection or saline
-
Balance, weigh boats, spatulas
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator
-
Adjustable micropipettes and sterile tips
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Vehicle Preparation:
-
For a 0.5% CMC-Na solution, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring continuously to avoid clumping. Allow the solution to stir for several hours or overnight at 4°C to ensure complete dissolution.
-
For a PEG300/Tween 80/Saline vehicle, prepare the components in the specified ratios. For example, for a 1 mL solution, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL saline.[9] Ensure each component is fully dissolved before adding the next.
-
-
Inhibitor Formulation:
-
Calculate the required amount of the KRAS G12C inhibitor based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the inhibitor accurately and place it in a sterile conical tube.
-
If using a suspension vehicle like CMC-Na, add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while vortexing to ensure a uniform suspension. Sonication may be used to aid dispersion.
-
If using a solution vehicle, add the vehicle to the inhibitor and vortex and/or sonicate until the compound is completely dissolved.
-
-
Administration:
-
Gently mix the formulation before each use to ensure homogeneity.
-
Draw the required volume of the formulation into a 1 mL syringe fitted with an appropriately sized oral gavage needle. The volume is typically calculated based on the mouse's body weight (e.g., 10 µL/g or 0.1 mL/10g).
-
Properly restrain the mouse and carefully insert the gavage needle into the esophagus, delivering the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Prepare fresh formulations as required, considering the stability of the compound in the chosen vehicle.
-
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
Objective: To evaluate the antitumor efficacy of a KRAS G12C inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., athymic nude, SCID), 6-8 weeks old
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes (1 mL) and needles (26-27 gauge)
-
Calipers
-
KRAS G12C inhibitor formulation and vehicle control
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured KRAS G12C mutant cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (e.g., 1:1 ratio) at a concentration of 1 x 107 cells/mL.
-
Inject 100-200 µL of the cell suspension (1-2 x 106 cells) subcutaneously into the flank of each mouse.[14]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
Administer the KRAS G12C inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and mouse body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, or ruffled fur.
-
-
Study Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration of treatment, or if toxicity endpoints are met.
-
At the end of the study, euthanize the mice according to approved procedures.
-
Collect tumors and plasma for pharmacodynamic (e.g., Western blot for p-ERK) and pharmacokinetic analysis, respectively.[2]
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Generate graphs of mean tumor volume versus time for each group.
-
Perform statistical analysis to determine the significance of the observed antitumor effects.
-
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 13. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemistry for Target Validation of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a key target for the development of novel cancer therapeutics. The development of covalent inhibitors that specifically target the KRAS G12C mutant protein has marked a significant breakthrough in treating solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2]
Immunohistochemistry (IHC) is an indispensable tool for the preclinical validation of these inhibitors. It allows for the visualization and quantification of target engagement and downstream signaling modulation within the tumor microenvironment, providing crucial insights into the pharmacodynamics and efficacy of the therapeutic agent.[3][4] These application notes provide a detailed protocol for using IHC to validate the in vivo activity of a representative KRAS G12C inhibitor, hereafter referred to as "Inhibitor 25," using preclinical tumor models.
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[2] This results in the persistent activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.
Experimental Data
In Vivo Pharmacodynamic Modulation
The efficacy of KRAS G12C inhibitors can be assessed by measuring the inhibition of downstream signaling markers such as phosphorylated ERK (pERK) in tumor tissues from preclinical models. The following tables summarize representative quantitative data from IHC studies on KRAS G12C inhibitor-treated xenograft models.
Table 1: Dose-Dependent Inhibition of pERK in MiaPaCa-2 Xenografts
| Treatment Group | Dose (mg/kg, QD) | Mean pERK H-Score | % Inhibition vs. Vehicle |
| Vehicle | - | 150 | 0% |
| Inhibitor 25 | 1 | 105 | 30% |
| Inhibitor 25 | 5 | 60 | 60% |
| Inhibitor 25 | 30 | 30 | 80% |
Data adapted from a study on a representative KRAS G12C inhibitor in MiaPaCa-2 pancreatic cancer xenografts.[3]
Table 2: Time-Course of pERK Inhibition in NCI-H358 Xenografts
| Treatment Group (30 mg/kg) | Time Post-Dose | Mean pERK H-Score | % Inhibition vs. Vehicle |
| Vehicle | 24h | 160 | 0% |
| Inhibitor 25 | 1h | 40 | 75% |
| Inhibitor 25 | 6h | 32 | 80% |
| Inhibitor 25 | 24h | 64 | 60% |
Data synthesized from studies on representative KRAS G12C inhibitors in NSCLC xenograft models.[3][4]
Table 3: Anti-Tumor Efficacy in KRAS G12C-Mutant Xenograft Models
| Xenograft Model | Treatment (100 mg/kg, QD) | % Tumor Growth Inhibition (TGI) |
| NCI-H358 (NSCLC) | Inhibitor 25 | 85% |
| MIA PaCa-2 (Pancreatic) | Inhibitor 25 | 70% |
| HCT116 (Colorectal) | Inhibitor 25 | 65% |
Data represents typical efficacy seen with potent KRAS G12C inhibitors in various xenograft models.[5]
Experimental Protocols
Immunohistochemistry Workflow for Target Validation
The following diagram outlines the key steps in the IHC workflow for assessing pharmacodynamic markers in tumor tissues.
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis Following KRAS G12C Inhibitor Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. These inhibitors, such as sotorasib (AMG510) and adagrasib (MRTX849), covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive GDP-bound state. This inhibition disrupts downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to anti-tumor effects. Beyond direct cell-autonomous effects, KRAS G12C inhibitors have been shown to modulate the tumor microenvironment (TME), rendering it more susceptible to anti-tumor immune responses.
Flow cytometry is an indispensable tool for elucidating the cellular responses to KRAS G12C inhibitor treatment. It enables the quantitative analysis of various cellular processes, including cell cycle progression, apoptosis, and the intricate changes within the tumor-infiltrating immune cell populations. These application notes provide detailed protocols for these key flow cytometry-based assays, along with data presentation tables and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Immunophenotyping of Tumor-Infiltrating Leukocytes in CT26 KRAS G12C Syngeneic Mouse Model Following MRTX849 Treatment
| Cell Population | Marker | Vehicle Control (% of CD45+ cells) | MRTX849 Treatment (% of CD45+ cells) | Fold Change |
| M1-Polarized Macrophages | CD45+CD11b+F4/80+CD206- | 5.2 ± 1.1 | 12.5 ± 2.3 | ↑ 2.4 |
| M2-Polarized Macrophages | CD45+CD11b+F4/80+CD206+ | 15.8 ± 2.5 | 8.1 ± 1.9 | ↓ 0.5 |
| Monocytic MDSCs | CD45+CD11b+Ly6C+Ly6G- | 10.3 ± 1.8 | 4.7 ± 1.2 | ↓ 0.5 |
| Granulocytic MDSCs | CD45+CD11b+Ly6C-Ly6G+ | 25.1 ± 3.2 | 15.9 ± 2.8 | ↓ 0.6 |
| Dendritic Cells (cDC1) | CD45+CD11c+CD24+CD103+ | 1.8 ± 0.4 | 3.9 ± 0.7 | ↑ 2.2 |
| CD8+ T Cells | CD45+CD3+CD8+ | 8.7 ± 1.5 | 16.2 ± 2.1 | ↑ 1.9 |
| CD4+ T Cells | CD45+CD3+CD4+ | 12.4 ± 2.0 | 18.9 ± 2.5 | ↑ 1.5 |
| Regulatory T Cells (Tregs) | CD45+CD3+CD4+FoxP3+ | 3.1 ± 0.7 | 2.9 ± 0.6 | ↔ 0.9 |
Data are presented as mean ± standard deviation and are synthesized from published studies.[1][2][3]
Table 2: Cell Cycle Analysis of KRAS G12C Mutant NSCLC Cell Lines After Adagrasib Treatment
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| NCI-H2030 | Vehicle Control | 45.3 ± 3.1 | 35.1 ± 2.5 | 19.6 ± 2.0 |
| NCI-H2030 | Adagrasib (1 µM) | 68.2 ± 4.5 | 18.5 ± 2.1 | 13.3 ± 1.8 |
| NCI-H1792 | Vehicle Control | 50.1 ± 3.5 | 30.8 ± 2.8 | 19.1 ± 2.2 |
| NCI-H1792 | Adagrasib (1 µM) | 72.5 ± 4.9 | 15.2 ± 1.9 | 12.3 ± 1.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.
Table 3: Apoptosis Induction in KRAS G12C Mutant H23 NSCLC Cells Following Sotorasib and Metformin Combination Treatment
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptosis (%) |
| Vehicle Control | 90.5 ± 2.8 | 4.3 ± 1.1 | 5.2 ± 1.3 | 9.5 ± 2.4 |
| Sotorasib (IC50) | 33.8 ± 4.1 | 45.1 ± 3.7 | 21.1 ± 2.9 | 66.2 ± 6.6 |
| Metformin (IC10) | 85.2 ± 3.3 | 7.9 ± 1.5 | 6.9 ± 1.4 | 14.8 ± 2.9 |
| Sotorasib + Metformin | 19.1 ± 3.9 | 55.3 ± 4.2 | 25.6 ± 3.1 | 80.9 ± 7.3 |
Data are presented as mean ± standard deviation.[4]
Signaling Pathways and Experimental Workflows
Caption: KRAS G12C signaling pathway and point of inhibition.
Caption: General workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Leukocytes
This protocol details the preparation and analysis of a single-cell suspension from a solid tumor for the characterization of immune cell populations.
Materials:
-
RPMI-1640 medium
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Fetal Bovine Serum (FBS)
-
Collagenase IV (1 mg/mL)
-
DNase I (100 µg/mL)
-
70 µm cell strainers
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Red Blood Cell (RBC) Lysis Buffer
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Phosphate Buffered Saline (PBS)
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FACS Buffer (PBS + 2% FBS + 1 mM EDTA)
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Fc Block (anti-mouse CD16/CD32)
-
Zombie Aqua™ Fixable Viability Kit (or similar)
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Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Flow cytometer
Table 4: Suggested Antibody Panel for Murine TME Analysis
| Target | Fluorochrome | Clone |
| CD45 | BUV395 | 30-F11 |
| CD3 | APC-Cy7 | 145-2C11 |
| CD4 | BV786 | RM4-5 |
| CD8a | PerCP-Cy5.5 | 53-6.7 |
| CD11b | PE-Cy7 | M1/70 |
| CD11c | BV605 | N418 |
| F4/80 | APC | BM8 |
| Ly6G | FITC | 1A8 |
| Ly6C | PE | HK1.4 |
| CD206 | BV421 | C068C2 |
| PD-1 | BV711 | 29F.1A12 |
| FoxP3 | Alexa Fluor 647 | MF-14 |
Procedure:
-
Tumor Dissociation:
-
Excise the tumor and mince it into small pieces in a petri dish containing RPMI-1640.
-
Transfer the minced tissue to a 50 mL conical tube containing 10 mL of digestion buffer (RPMI-1640 with 1 mg/mL Collagenase IV and 100 µg/mL DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Quench the digestion by adding 20 mL of RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Cell Preparation and Staining:
-
Resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 2 minutes at room temperature.
-
Add 10 mL of PBS and centrifuge at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet with 10 mL of FACS buffer and centrifuge again.
-
Resuspend the cells in FACS buffer and perform a cell count.
-
Aliquot approximately 1-2 x 10^6 cells per tube for staining.
-
Centrifuge and resuspend the cells in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes on ice.
-
Add 50 µL of the antibody cocktail (containing surface markers) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
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For viability staining, follow the manufacturer's protocol for the Zombie Aqua™ kit.
-
For intracellular staining (e.g., FoxP3), use a fixation/permeabilization buffer kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer using appropriate laser and filter settings for the chosen fluorochromes.
-
Use single-stain controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo™). Gate on live, single cells, then on CD45+ leukocytes to identify different immune cell populations based on their specific markers.
-
Protocol 2: Cell Cycle Analysis
This protocol describes the use of propidium iodide (PI) to stain DNA for cell cycle analysis.
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest and Fixation:
-
Harvest 1-2 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer using a linear scale for the PI signal.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay
This protocol utilizes Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or 7-AAD
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvest and Preparation:
-
Harvest 1-5 x 10^5 cells. For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the trypsinized adherent cells.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
-
Staining:
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer.
-
Add 5 µL of PI or 7-AAD solution immediately before analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the samples on a flow cytometer immediately (within 1 hour).
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
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Early apoptotic cells (Annexin V+ / PI-)
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Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
References
- 1. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"overcoming solubility issues with KRAS G12C inhibitor 25"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with KRAS G12C inhibitor 25. The focus is on overcoming common solubility challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. It functions by irreversibly binding to the mutant cysteine-12 residue, locking the protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through pathways like RAF-MEK-ERK, thereby inhibiting the proliferation of cancer cells harboring this specific mutation.[2] The inhibitor has a reported IC50 of 0.48 nM for inhibiting SOS1-assisted GDP/GTP exchange activity.[3][4][5]
Q2: I am having trouble dissolving this compound. What is the recommended solvent for making a stock solution?
Due to its molecular structure, this compound is expected to have low aqueous solubility. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A product datasheet indicates that the inhibitor is stable for at least two weeks at 4°C and for up to six months at -80°C when stored in DMSO.[4] For other poorly soluble kinase inhibitors, high concentrations (50-100 mg/mL) have been achieved in DMSO, sometimes requiring sonication to fully dissolve.[6][7]
Q3: My inhibitor precipitates when I dilute my DMSO stock into aqueous media for my in vitro assay. What should I do?
This is a common issue when working with hydrophobic compounds. Direct dilution of a high-concentration DMSO stock into aqueous buffers can cause the compound to "crash out" of solution. Here are several strategies to prevent this:
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Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or assay buffer is low (typically ≤0.5%) to avoid solvent toxicity.
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Use a Serial Dilution/Co-Solvent Method: Instead of a single large dilution, perform serial dilutions. A common technique is to first dilute the DMSO stock into an intermediate solvent like 100% ethanol or a solution containing a surfactant like Tween-80 before the final dilution into the aqueous medium.[8]
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Lower the Working Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in the final aqueous medium. Try working with a lower final concentration of the inhibitor.
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Use Formulations with Excipients: For cell-free assays, consider using excipients like cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with the drug to enhance aqueous solubility.[6]
Q4: What are suitable formulations for in vivo animal studies?
Oral bioavailability of poorly soluble kinase inhibitors is often a challenge.[9][10] Simple aqueous suspensions are unlikely to provide adequate exposure. Common preclinical formulation strategies for oral or parenteral administration include:
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Co-solvent Systems: A mixture of solvents can be used to maintain solubility. A common example is a vehicle containing DMSO, PEG300 or PEG400, Tween-80, and saline.[6]
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Suspensions: A homogenous suspension can be prepared using vehicles like 0.5% carboxymethylcellulose sodium (CMC-Na).[7]
-
Cyclodextrin Formulations: Aqueous solutions of modified cyclodextrins, such as 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly improve the solubility of hydrophobic compounds for injection or oral administration.[6]
Data & Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Covalent KRAS G12C Inhibitor | [3] |
| IC50 | 0.48 nM (SOS1-mediated nucleotide exchange) | [3][4][5] |
| Molecular Formula | C₃₂H₄₁N₇O₂ | [4] |
| Molecular Weight | 555.71 g/mol | [4] |
Table 2: Solubility of Reference KRAS G12C Inhibitors in Common Solvents
This data is provided as a reference, as specific quantitative solubility for inhibitor 25 is not publicly available. These values can guide solvent selection.
| Inhibitor | Solvent | Solubility | Reference |
| Sotorasib | DMSO | 50 mg/mL (requires sonication) | [6] |
| Water (pH 1.2) | 1.3 mg/mL | [11] | |
| Water (pH 6.8) | 0.03 mg/mL | [11] | |
| Adagrasib | DMSO | 100 mg/mL | [7] |
| Ethanol | 100 mg/mL | [7] | |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Calculate Mass: Based on the molecular weight of this compound (555.71 g/mol ), calculate the mass required for your desired volume of 10 mM stock solution (e.g., 5.56 mg for 1 mL).
-
Weigh Compound: Carefully weigh the calculated amount of the inhibitor powder in a suitable microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[4]
Protocol 2: Preparation of Working Solutions for In Vitro Cellular Assays
This protocol minimizes precipitation upon dilution into aqueous cell culture media.
-
Thaw Stock: Thaw a 10 mM DMSO stock solution aliquot of inhibitor 25 at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) from the 10 mM stock by diluting it 1:100 into complete cell culture medium. Pipette the stock solution directly into the medium while vortexing gently to ensure rapid mixing.
-
Final Dilution: Use the 100 µM intermediate solution to prepare the final desired concentrations (e.g., 1 µM, 100 nM, 10 nM) by serial dilution in complete cell culture medium.
-
Apply to Cells: Immediately add the final working solutions to your cells. Do not store the diluted aqueous solutions for extended periods.
Protocol 3: Preparation of a Formulation for In Vivo Oral Gavage (Example)
This protocol describes a common co-solvent vehicle used for poorly soluble compounds in preclinical studies.[6]
-
Weigh Inhibitor: Weigh the required amount of this compound for the desired dosing concentration (e.g., 10 mg/kg) and number of animals.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the inhibitor and vortex/sonicate until fully dissolved.
-
Add Co-solvents: Sequentially add 40% of the final volume as PEG300 and 5% of the final volume as Tween-80. Mix thoroughly after each addition.
-
Add Aqueous Component: Add the remaining 45% of the final volume as sterile saline. Mix until a clear, homogenous solution is formed.
-
Administration: The formulation should be prepared fresh daily and administered to animals at the appropriate volume based on body weight (e.g., 10 mL/kg).
Visual Guides & Workflows
Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and point of intervention by Inhibitor 25.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing solubility issues with the inhibitor.
Solubility Enhancement Strategies
Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound|CAS 2734060-73-0|DC Chemicals [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. research-portal.uu.nl [research-portal.uu.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of KRAS G12C inhibitors, with a focus on complex heterocyclic molecules like KRAS G12C inhibitor 25. While the specific, detailed synthesis protocol for this compound from patent WO2021216770A1 is not publicly available, this guide addresses common challenges encountered during the multi-step synthesis of structurally similar covalent inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the general structural features and synthetic challenges of KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are typically complex, multi-ring heterocyclic molecules. Many, like sotorasib and adagrasib, feature a core scaffold such as a quinazoline or a related nitrogen-containing ring system.[1][2] Key synthetic challenges often include:
-
Stereocontrol: Many inhibitors possess chiral centers, requiring stereoselective synthesis or chiral resolution to obtain the desired enantiomer.[1]
-
Atropisomerism: Some inhibitors exhibit axial chirality (atropisomerism) due to restricted rotation around a single bond, necessitating specialized asymmetric synthesis techniques.[3]
-
Covalent Warhead Installation: The synthesis involves the late-stage introduction of a reactive electrophilic group, commonly an acrylamide, which covalently binds to the cysteine residue of the KRAS G12C mutant.[4] This step requires careful handling to avoid premature reaction or side products.
-
Multi-step Synthesis: These are often lengthy synthetic sequences requiring careful optimization of each step to ensure a reasonable overall yield.[5][6]
-
Purification: The intermediates and final product often require extensive purification, typically by column chromatography, to remove impurities and byproducts.
Q2: I am having trouble with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) in my synthesis. What are common causes of failure?
A2: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, which are crucial in the synthesis of many KRAS G12C inhibitors.[3] Common issues include:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and certain functional groups. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The choice of phosphine ligand is critical for the success of the coupling reaction. The optimal ligand depends on the specific substrates. It may be necessary to screen a variety of ligands to find one that promotes the desired reactivity.
-
Base and Solvent Effects: The choice of base and solvent system can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Solvents often include ethereal (e.g., THF, dioxane) or aromatic (e.g., toluene) options.
-
Substrate Quality: Impurities in the starting materials, particularly the organometallic reagent (e.g., boronic acid, organozinc), can inhibit the catalyst. Ensure starting materials are pure.
Q3: My purification by column chromatography is resulting in low yield or poor separation. What can I do?
A3: Column chromatography is a standard purification technique in organic synthesis. To improve its effectiveness:
-
Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separating your desired compound from impurities. A good solvent system will give your product an Rf value between 0.2 and 0.4.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample dissolved in a small amount of solvent.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC, recrystallization, or trituration.
Troubleshooting Guides
Guide 1: Low Yield in a Multi-step Synthesis
This guide provides a systematic approach to identifying and resolving issues leading to low yields in a multi-step synthetic sequence.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reactions | - Monitor reaction progress by TLC, LC-MS, or NMR to ensure it has gone to completion. - If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of a key reagent. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Understanding the structure of the byproducts can provide insight into the undesired reaction pathway. - Adjust reaction conditions (e.g., lower temperature, different solvent, use of a protecting group) to minimize side reactions. |
| Product Decomposition | - Some intermediates or the final product may be unstable under the reaction or workup conditions. - Consider if the product is sensitive to acid, base, air, or light. Adjust the workup procedure accordingly (e.g., use a buffered aqueous wash, perform workup under an inert atmosphere). |
| Losses During Workup and Purification | - Minimize the number of transfer steps. - Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Optimize the purification method to minimize product loss on the stationary phase (for chromatography) or in the mother liquor (for recrystallization). |
Guide 2: Unexpected Side Product Formation
This guide assists in identifying the source of and mitigating the formation of unexpected side products.
| Potential Cause | Troubleshooting Steps |
| Reactive Functional Groups | - Identify all functional groups in your starting materials and intermediates. - Consider if any of these groups could be participating in undesired reactions under the current conditions. - If necessary, use protecting groups to temporarily mask reactive functionalities. |
| Incorrect Reagent Stoichiometry | - Carefully check the calculation of reagent equivalents. - An excess of a particular reagent may lead to side reactions. |
| Air or Moisture Contamination | - For air- or moisture-sensitive reactions, ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. - Use anhydrous solvents and reagents. |
| Isomerization | - The desired product may be isomerizing to a more stable, but undesired, isomer under the reaction or purification conditions. - Analyze the crude and purified material to determine at what stage the isomerization is occurring. - Adjust conditions (e.g., pH, temperature) to prevent isomerization. |
Visualizing Synthetic and Signaling Pathways
To aid in understanding the broader context of KRAS G12C inhibitor synthesis and their mechanism of action, the following diagrams illustrate a generalized synthetic workflow and the targeted signaling pathway.
Caption: A generalized multi-step synthesis workflow for KRAS G12C inhibitors.
Caption: The KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.
Experimental Protocols
While the exact protocol for this compound is not available, the synthesis of similar inhibitors often involves the following key experimental steps. These are generalized procedures and will require optimization for a specific synthetic target.
General Procedure for a Suzuki Cross-Coupling Reaction:
-
To an oven-dried flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.10 eq), and a base (e.g., K₂CO₃, 2.0 - 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Acrylamide Warhead Installation:
-
Dissolve the amine precursor (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add acryloyl chloride (1.0 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. Portico [access.portico.org]
- 2. Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8835680B1 - Stereospecific synthesis process for tretinoin compounds - Google Patents [patents.google.com]
- 6. WO2017066775A1 - PROCESSES FOR THE PREPARATION OF (3S,4R)-3-ETHYL-4-(3H-IMIDAZO[1,2-a]PYRROLO[2,3-e]-PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE AND SOLID STATE FORMS THEREOF - Google Patents [patents.google.com]
Technical Support Center: KRAS G12C Inhibitor 25
Welcome to the technical support center for KRAS G12C Inhibitor 25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). The inhibitor binds to KRAS G12C when it is in its inactive, GDP-bound state.[1] This covalent modification traps the oncoprotein in an inactive conformation, preventing it from cycling to its active GTP-bound state and subsequently blocking downstream oncogenic signaling through pathways like RAF-MEK-ERK and PI3K-AKT.[1][2]
Q2: What are the potential sources of off-target effects with a covalent inhibitor like Inhibitor 25?
A2: The covalent nature of Inhibitor 25, while key to its potency, can also be a source of off-target effects. The reactive electrophile in the molecule can potentially bind to other accessible cysteine residues on different proteins throughout the proteome.[1] While designed for high selectivity towards the Switch-II pocket of KRAS G12C, concentrations above the recommended range may increase the likelihood of these non-specific interactions. Global proteomic analyses are crucial for identifying such off-target covalent modifications.[1][3]
Q3: How can I differentiate between an off-target effect and an adaptive resistance mechanism?
A3: This is a critical experimental question. An off-target effect is a direct interaction of Inhibitor 25 with a protein other than KRAS G12C, causing an immediate and direct biological consequence. This can often be observed in KRAS wild-type cells. An adaptive resistance mechanism is a compensatory response by the cancer cell to the on-target inhibition of KRAS G12C.[4] This often involves the reactivation of the same or parallel signaling pathways, such as through feedback activation of receptor tyrosine kinases (RTKs) or upregulation of wild-type RAS signaling.[1][4] Temporal analysis (e.g., quantitative proteomics at different time points) can help distinguish between acute off-target effects and longer-term adaptive changes.[5]
Q4: Are there known clinical adverse events for KRAS G12C inhibitors that might suggest potential off-target liabilities?
A4: Yes, clinical trial data from various KRAS G12C inhibitors provide insights into potential systemic off-target effects. Common treatment-related adverse events (TRAEs) include gastrointestinal issues like nausea and diarrhea, as well as elevations in liver enzymes (ALT/AST), suggesting potential liver toxicity.[6][7] While these effects are multifactorial, they guide researchers to investigate potential off-target interactions in relevant organ systems during preclinical studies.
Troubleshooting Guides
Issue 1: Paradoxical activation of the MAPK pathway (p-ERK increase) is observed after treatment with Inhibitor 25.
-
Possible Cause 1: Feedback Activation. Inhibition of KRAS G12C can disrupt negative feedback loops, leading to the activation of upstream signaling molecules like receptor tyrosine kinases (RTKs) or SOS1.[1] This can, in turn, activate wild-type RAS isoforms (HRAS, NRAS) and paradoxically increase ERK signaling.
-
Troubleshooting Steps:
-
Time Course Analysis: Perform a time-course experiment (e.g., 1, 6, 24, 48 hours) and analyze p-ERK levels by Western blot. Feedback activation is often a delayed response compared to the immediate suppression of KRAS G12C signaling.
-
Co-inhibition Experiment: Treat cells with Inhibitor 25 in combination with an RTK inhibitor (e.g., an EGFR inhibitor) or an SHP2 inhibitor to see if the paradoxical ERK activation is blocked.[8]
-
Use KRAS WT Cells: Treat a KRAS wild-type cell line with Inhibitor 25. If p-ERK activation is not observed, the effect is likely a feedback mechanism in the KRAS G12C mutant cells, not a direct off-target effect on a MAPK pathway component.
-
Issue 2: Significant cytotoxicity is observed in KRAS wild-type control cells.
-
Possible Cause: Off-target Toxicity. At higher concentrations, Inhibitor 25 may engage other essential proteins, such as kinases or other cysteine-containing enzymes, leading to cytotoxicity independent of KRAS G12C inhibition.[1]
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for both KRAS G12C mutant and wild-type cell lines. Determine the IC50 for both. A narrow therapeutic window between the two suggests a potential off-target liability.
-
Kinome Profiling: Perform an in vitro kinase screen to identify off-target kinases that might be responsible for the toxicity.[9][10]
-
Chemical Proteomics: Use a probe-based chemical proteomics approach to identify all cellular proteins that are covalently modified by Inhibitor 25 in an unbiased manner.[3] This can reveal unexpected off-targets.
-
Quantitative Data Summary
Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Clinical Trials of Representative KRAS G12C Inhibitors.
| Adverse Event (Any Grade) | Sotorasib (%)[6] | Adagrasib (%)[6][11] | Divarasib (%)[6] |
| Diarrhea | 31-34 | 56-66 | 38 |
| Nausea | 25-29 | 49-65 | 41 |
| Fatigue | 21-26 | 36-41 | 29 |
| Vomiting | 14-19 | 31-35 | 27 |
| ALT/AST Increase | 10-18 | 17-27 | 15 |
| Any Grade 3+ TRAE | ~33 | ~45 | 46 |
Data synthesized from multiple clinical studies and systematic reviews.
Table 2: Hypothetical Off-Target Kinase Profile for Inhibitor 25 (at 1µM).
| Kinase Target | % Inhibition | Potential Implication |
| KRAS G12C (On-Target) | 98% | Primary Efficacy |
| EGFR | 25% | Minor effect on EGFR signaling |
| FAK | 15% | Low potential for off-target effects |
| CSK | 65% | Potential for unintended pathway modulation |
| ROCK1 | 58% | Potential for cytoskeletal effects |
This is a hypothetical table for illustrative purposes. Actual off-target profiles must be determined experimentally.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol is used to determine the selectivity of Inhibitor 25 against a broad panel of human kinases.
-
Objective: To identify potential off-target kinase interactions and quantify the selectivity of Inhibitor 25.
-
Materials: Recombinant human kinases (e.g., a KinomeScan panel), appropriate kinase-specific peptide substrates, ATP, and Inhibitor 25.
-
Procedure:
-
Prepare a stock solution of Inhibitor 25 in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10 µM to 1 nM).
-
In a multi-well plate, combine each recombinant kinase with its specific substrate and the appropriate concentration of Inhibitor 25.
-
Initiate the kinase reaction by adding a fixed concentration of ATP (often near the Km for each kinase).
-
Incubate for a specified time at 30°C.
-
Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence/luminescence-based assays.[10]
-
Calculate the percent inhibition for each kinase at each concentration of Inhibitor 25 relative to a DMSO control.
-
Determine the IC50 or Kd for any significantly inhibited kinases to quantify the potency of the off-target interaction.
-
Protocol 2: Cellular Target Engagement using Chemical Proteomics
This protocol uses a competitive profiling approach with a cysteine-reactive probe to identify the cellular targets of Inhibitor 25.[3]
-
Objective: To identify and quantify the engagement of Inhibitor 25 with KRAS G12C and potential off-target proteins in a cellular context.
-
Materials: H358 cells (KRAS G12C mutant), Inhibitor 25, broad-spectrum cysteine-reactive probe (e.g., an iodoacetamide-based probe with a reporter tag), lysis buffer, trypsin, TMT reagents for quantitative mass spectrometry.
-
Procedure:
-
Culture H358 cells and treat replicate plates with either DMSO (vehicle) or varying concentrations of Inhibitor 25 for 2-4 hours.
-
Harvest and lyse the cells under denaturing conditions.
-
Treat the lysates with the cysteine-reactive probe. The probe will label cysteine residues that are not occupied by Inhibitor 25.
-
Perform a click chemistry reaction if using an alkyne-tagged probe to add a biotin handle for enrichment, or proceed directly to digestion.
-
Digest the proteome with trypsin.
-
Label the resulting peptides with TMT reagents for multiplexed quantitative analysis.
-
Analyze the samples by LC-MS/MS.
-
Data Analysis: Identify peptides containing cysteine residues. A peptide that shows a decreased signal for the probe in the Inhibitor 25-treated sample compared to the DMSO control indicates a site of direct engagement by the inhibitor. The on-target KRAS G12C peptide should show the highest level of competition. Other peptides showing significant competition are potential off-targets.[3]
-
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. scispace.com [scispace.com]
- 9. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ascopubs.org [ascopubs.org]
Technical Support Center: Mechanisms of Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of resistance mechanisms to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Resistance mechanisms to KRAS G12C inhibitors are broadly classified into two main categories:
-
On-target resistance: This involves alterations to the KRAS protein itself, preventing the inhibitor from binding effectively. This includes secondary mutations in the KRAS G12C allele or amplification of the KRAS G12C allele.
-
Off-target resistance: This involves activation of alternative signaling pathways that bypass the need for KRAS G12C signaling, thereby rendering the inhibitor ineffective. This can occur through mutations or amplification of other oncogenes (e.g., NRAS, BRAF, MET), loss of tumor suppressor genes (e.g., PTEN, NF1), or histological transformation of the tumor.[1][2]
Q2: My cell line model is showing reduced sensitivity to a KRAS G12C inhibitor over time. What is the likely cause?
A2: The development of acquired resistance is a common observation. The most probable causes include:
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Emergence of secondary KRAS mutations: Your cell line may have acquired new mutations in the KRAS gene that interfere with drug binding.
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Activation of bypass signaling pathways: The cancer cells may have found alternative ways to activate downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, independent of KRAS G12C.
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Histological transformation: In some cases, the cell lineage may have transformed (e.g., from adenocarcinoma to squamous cell carcinoma), which can be associated with different signaling dependencies.[1]
Q3: Are there known secondary mutations in KRAS that confer resistance to specific KRAS G12C inhibitors?
A3: Yes, several secondary KRAS mutations have been identified that lead to resistance. Some mutations confer resistance to one inhibitor but remain sensitive to another, while others can cause cross-resistance. For example, in vitro studies have shown that mutations like G13D, R68M, and A59S can confer resistance to sotorasib while remaining sensitive to adagrasib. Conversely, a Q99L mutation can cause resistance to adagrasib but not sotorasib. Mutations like Y96D and Y96S have been shown to be resistant to both inhibitors.
Q4: What is the role of the tumor microenvironment in resistance to KRAS G12C inhibitors?
A4: The tumor microenvironment can contribute to resistance through various mechanisms. For example, stromal cells can secrete growth factors that activate bypass signaling pathways in the cancer cells. Additionally, the immune microenvironment can be remodeled, leading to an immunologically "cold" tumor that is less responsive to therapy.
Troubleshooting Guides
Issue 1: Unexpected Resistance in a Cell Line Model
Symptom: A previously sensitive KRAS G12C mutant cell line now shows growth in the presence of the inhibitor.
Possible Causes & Troubleshooting Steps:
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Confirm Cell Line Identity and Purity:
-
Action: Perform short tandem repeat (STR) profiling to confirm the cell line's identity. Check for mycoplasma contamination.
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Rationale: Cell line misidentification or contamination can lead to misleading results.
-
-
Investigate On-Target Resistance:
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Action: Perform Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene to look for secondary mutations. Use digital droplet PCR (ddPCR) or quantitative PCR (qPCR) to assess KRAS G12C allele amplification.
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Rationale: This will determine if alterations in the direct target of the inhibitor are responsible for the resistance.
-
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Investigate Off-Target Resistance:
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Action: Use techniques like RNA sequencing (RNA-Seq) to identify upregulation of bypass pathway genes (e.g., EGFR, MET, FGFR). Perform western blotting to check for increased phosphorylation of downstream effectors like ERK and AKT.
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Rationale: This will help identify if the cells have activated alternative survival pathways.
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Issue 2: Difficulty Identifying the Resistance Mechanism in Patient-Derived Xenograft (PDX) Models
Symptom: A PDX model derived from a patient who relapsed on a KRAS G12C inhibitor does not show any obvious on-target resistance mechanisms.
Possible Causes & Troubleshooting Steps:
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Comprehensive Genomic and Transcriptomic Analysis:
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Action: Perform whole-exome sequencing (WES) and RNA-Seq on both the pre-treatment and resistant PDX tumors.
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Rationale: This broad-spectrum approach can uncover a wider range of potential resistance mechanisms, including less common mutations, gene fusions, or significant changes in the transcriptome.
-
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Investigate Post-Translational Modifications and Protein-Protein Interactions:
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Action: Utilize proteomics approaches to analyze changes in protein expression and phosphorylation status between sensitive and resistant tumors.
-
Rationale: Resistance may be driven by changes at the protein level that are not apparent from genomic or transcriptomic data.
-
-
Evaluate Tumor Heterogeneity:
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Action: Consider single-cell sequencing (scRNA-Seq or scDNA-Seq) of the resistant PDX tumor.
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Rationale: The resistance may be driven by a small subclone of cells with a distinct resistance mechanism that is missed by bulk sequencing methods.
-
Quantitative Data Summary
Table 1: Frequency of In Vitro Acquired Secondary KRAS Mutations Conferring Resistance to Sotorasib and Adagrasib.
| Secondary KRAS Mutation | Frequency in Sotorasib-Resistant Clones | Frequency in Adagrasib-Resistant Clones |
| G13D | 23% | Not reported as a primary resistance mechanism |
| R68M | 21.2% | Not reported as a primary resistance mechanism |
| A59S | 21.2% | Not reported as a primary resistance mechanism |
| Q99L | Not reported as a primary resistance mechanism | 52.8% |
| Y96D | Not a primary mechanism in this study | 15.3% |
| R68S | Not a primary mechanism in this study | 13.9% |
Data synthesized from in vitro studies.
Experimental Protocols
Whole-Exome Sequencing (WES) of Tumor Tissue
Objective: To identify somatic mutations that may contribute to resistance.
Methodology:
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DNA Extraction:
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Extract genomic DNA from fresh-frozen or FFPE tumor tissue and a matched normal sample (e.g., blood) using a commercially available kit.
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Quantify DNA and assess its quality using a spectrophotometer and agarose gel electrophoresis.
-
-
Library Preparation:
-
Fragment 200ng of DNA to a target size of 150-200 bp using a focused-ultrasonicator.
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Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the adapter-ligated DNA by PCR.
-
-
Exome Capture:
-
Hybridize the DNA library with biotinylated exome capture probes at 65°C for 24 hours.
-
Capture the probe-bound DNA fragments using streptavidin-coated magnetic beads.
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Wash the captured DNA to remove non-specific binding and amplify the captured library.
-
-
Sequencing and Data Analysis:
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Quantify the final library and sequence on an Illumina platform.
-
Align sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
RNA Sequencing (RNA-Seq) of FFPE Samples
Objective: To identify changes in gene expression and gene fusions associated with resistance.
Methodology:
-
RNA Extraction:
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Extract total RNA from FFPE tissue sections using a specialized kit designed for FFPE samples.
-
Assess RNA quality and quantity. Note that RNA from FFPE will be degraded.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 10-100 ng of total RNA.
-
Synthesize first-strand cDNA using random primers and a reverse transcriptase.
-
Synthesize the second strand to create double-stranded cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using a limited number of PCR cycles (e.g., 18 cycles).
-
-
Sequencing and Data Analysis:
-
Sequence the library on an Illumina platform.
-
Align reads to the human reference genome.
-
Perform differential gene expression analysis between sensitive and resistant samples.
-
Use specialized tools to identify potential gene fusions.
-
CRISPR-Cas9 Knockout Screen for Drug Resistance
Objective: To identify genes whose loss confers resistance to a KRAS G12C inhibitor.
Methodology:
-
Library Transduction:
-
Transduce a Cas9-expressing cancer cell line with a pooled lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic.
-
-
Drug Selection:
-
Treat the transduced cell population with the KRAS G12C inhibitor at a concentration that inhibits the growth of the parental cells.
-
Culture the cells under continuous drug pressure, allowing resistant cells to grow out.
-
-
Identification of Enriched sgRNAs:
-
Isolate genomic DNA from the resistant cell population and a control population not treated with the drug.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform deep sequencing of the PCR products to determine the relative abundance of each sgRNA.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the drug-treated population compared to the control.
-
The target genes of these enriched sgRNAs are candidate resistance genes.
-
Proteomics Analysis of Cell Culture Samples
Objective: To identify changes in protein expression and phosphorylation that mediate resistance.
Methodology:
-
Sample Preparation:
-
Lyse cultured cells in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Quantify the protein concentration of the lysate.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin and/or Lys-C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Clean up the peptide mixture to remove detergents and salts using a suitable method (e.g., S-trap columns or solid-phase extraction).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify peptides and proteins.
-
Perform quantitative analysis to identify proteins and phosphosites that are differentially abundant between sensitive and resistant cells.
-
Visualizations
Caption: Canonical KRAS G12C signaling pathway and inhibitor action.
Caption: Overview of on-target and off-target resistance mechanisms.
References
Technical Support Center: Optimizing In Vitro Dosage of KRAS G12C Inhibitor 25
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KRAS G12C Inhibitor 25 in vitro. The following information is designed to address common challenges and assist in the accurate determination of optimal experimental dosages.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1][2][3] It binds to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation.[4][5] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[6][7]
Q2: What is a recommended starting concentration for in vitro cell-based assays?
A2: For initial cell viability and pathway inhibition assays, a starting concentration in the range of 1-10 nM is recommended for sensitive KRAS G12C-mutant cell lines. A wide dose-response curve, typically from 0.1 nM to 10 µM, should be performed to determine the optimal concentration and IC50 value for your specific cell line.
Q3: How long should I incubate cells with this compound?
A3: The incubation time can vary depending on the assay. For signaling pathway analysis (e.g., pERK inhibition), a shorter incubation of 2 to 24 hours is often sufficient to observe target engagement.[8][9] For cell viability or proliferation assays, a longer incubation of 72 hours is standard to allow for effects on cell division to become apparent.
Q4: Which cell lines are recommended as positive and negative controls?
A4: For positive controls, human lung cancer cell lines such as NCI-H358 and NCI-H2122, which harbor a heterozygous KRAS G12C mutation, are suitable.[10] For negative controls, cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D or G12V) can be used to demonstrate the selectivity of the inhibitor.
Troubleshooting Guide
Problem 1: I am not observing the expected decrease in cell viability in my KRAS G12C mutant cell line.
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Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Possible Cause 2: Intrinsic or Acquired Resistance.
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Solution: Some KRAS G12C cell lines exhibit primary resistance due to co-occurring mutations.[11] Acquired resistance can also develop.[13] Consider sequencing the cell line to check for mutations in genes involved in receptor tyrosine kinase (RTK) signaling or other downstream effectors. Combination therapies with inhibitors of pathways like SHP2 or EGFR might be necessary to overcome resistance.[11][14]
-
-
Possible Cause 3: Assay Conditions.
-
Solution: Ensure that the cell seeding density is appropriate and that the incubation time is sufficient (typically 72 hours for viability assays). Verify the integrity of the inhibitor by checking its storage conditions and age.
-
Problem 2: I am not seeing a significant reduction in downstream pERK levels via Western blot.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: While target engagement can be rapid, the maximal inhibition of pERK may occur at different time points in different cell lines. Perform a time-course experiment (e.g., 2, 6, 12, and 24 hours) to identify the optimal incubation period.
-
-
Possible Cause 2: Pathway Reactivation.
-
Solution: Cells can adapt to KRAS G12C inhibition, leading to a rebound in ERK signaling after an initial suppression, sometimes within 24-72 hours.[7][14] This adaptive response is a known mechanism of resistance.[7] Shorter incubation times may be necessary to observe maximal inhibition before this rebound occurs.
-
-
Possible Cause 3: Technical Issues with Western Blot.
-
Solution: Ensure proper antibody validation, sufficient protein loading, and appropriate lysis buffer conditions. Always include positive and negative controls.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation Status | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C (heterozygous) | 5.2 |
| MIA PaCa-2 | Pancreatic Cancer | G12C (heterozygous) | 8.9 |
| NCI-H2122 | Non-Small Cell Lung Cancer | G12C (heterozygous) | 15.7 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | 25.1 |
| A549 | Non-Small Cell Lung Cancer | G12S | >10,000 |
| HCT116 | Colorectal Cancer | G13D | >10,000 |
Note: These values are representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
Protocol 2: Western Blot for pERK Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. m.youtube.com [m.youtube.com]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
"KRAS G12C inhibitor 25 stability and storage conditions"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 25. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, the powdered form of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for long-term use, which ensures stability for up to six months.[1][2] For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks.[1]
Q3: What solvents can I use to dissolve this compound?
A3: The provided datasheets indicate that DMSO is a suitable solvent for this compound.[1] For other potential solvents, it is always recommended to consult the manufacturer's certificate of analysis or perform small-scale solubility tests.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, you should avoid strong acids/alkalis and strong oxidizing/reducing agents, as these are incompatible with the inhibitor.[2]
Q5: What are the basic handling precautions for this inhibitor?
A5: It is important to avoid inhalation, and contact with eyes and skin.[2] Use personal protective equipment such as safety goggles, gloves, and a lab coat.[2] Ensure adequate ventilation and work in a well-ventilated area.[2]
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 2 years[1] |
| In DMSO | 4°C | 2 weeks[1] |
| In DMSO | -80°C | 6 months[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of the inhibitor. | Review your storage procedures. Ensure the powdered compound is stored at -20°C and stock solutions are stored at -80°C for long-term use. For short-term use, adhere to the 4°C storage guidelines. Prepare fresh stock solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Incompatibility with other reagents. | Ensure that the inhibitor is not exposed to strong acids/alkalis or strong oxidizing/reducing agents in your experimental setup.[2] | |
| Precipitation observed in the stock solution | Exceeded solubility limit or improper storage. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure storage at the recommended temperature. |
| Loss of inhibitor activity | Degradation due to prolonged storage at incorrect temperatures. | Discard the old stock and prepare a fresh solution from the powdered compound stored at -20°C. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling the stock solution. Filter-sterilize the solution if appropriate for your application. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculation: Based on the molecular weight of this compound (555.71 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 5.557 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed inhibitor.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials. For long-term storage, store these aliquots at -80°C. For immediate or short-term use (within two weeks), store at 4°C.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for the storage and preparation of this compound.
References
Technical Support Center: Navigating In Vivo Studies with KRAS G12C Inhibitor 25
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing the novel KRAS G12C inhibitor 25 in preclinical in vivo studies. The following information is designed to help anticipate and troubleshoot potential challenges, particularly concerning in vivo toxicity, and to offer standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS protein mutated at the G12C position. By binding to this mutant protein, the inhibitor locks KRAS in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the MAPK and PI3K-AKT cascades, which are crucial for cancer cell proliferation and survival.
Q2: What are the expected common toxicities associated with KRAS G12C inhibitors in vivo?
Based on preclinical and clinical data from other KRAS G12C inhibitors such as sotorasib and adagrasib, the most frequently observed toxicities affect the gastrointestinal (GI) tract and the liver.[1][2][3] Researchers should be prepared to monitor for adverse events such as diarrhea, nausea, vomiting, and elevated liver enzymes (ALT and AST).[1][2][4]
Q3: How can I proactively monitor for potential in vivo toxicity of this compound?
Regular monitoring is critical. This should include daily clinical observations of the animals (e.g., changes in weight, behavior, and physical appearance), weekly or bi-weekly blood collection for complete blood counts (CBC) and serum chemistry panels to assess liver and kidney function, and histopathological analysis of major organs at the end of the study.
Q4: Are there any known drug-drug interactions to be aware of when using this compound in combination studies?
While specific interaction studies for inhibitor 25 may not be publicly available, combination therapies with other signaling pathway inhibitors (e.g., EGFR, SHP2, or MEK inhibitors) have been explored for other KRAS G12C inhibitors.[5] These combinations can sometimes lead to increased toxicity.[6] Therefore, it is crucial to conduct thorough dose-finding studies for any combination therapy involving inhibitor 25 to establish a well-tolerated dose and schedule.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant Body Weight Loss (>15-20%) | - Drug-related toxicity: Gastrointestinal distress leading to reduced food and water intake. - Tumor burden: Advanced tumor progression can cause cachexia. - Off-target effects: The inhibitor may have unintended biological effects. | - Dose Reduction/Interruption: Consider reducing the dose or temporarily halting treatment to allow for recovery. - Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration. - Tumor Assessment: Correlate weight loss with tumor growth kinetics. - Off-Target Analysis: If toxicity persists at effective doses, consider in vitro profiling against a panel of kinases and other relevant targets. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity: Direct drug-induced liver injury. - Underlying liver conditions: Pre-existing liver abnormalities in the animal model. | - Confirm with Histopathology: At necropsy, collect liver tissue for histopathological analysis to assess for signs of necrosis, inflammation, or steatosis. - Dose-Response Assessment: Evaluate if the hepatotoxicity is dose-dependent. - Monitor Liver Function: Increase the frequency of blood collection for liver enzyme monitoring. |
| Diarrhea and Dehydration | - Gastrointestinal Toxicity: A common on-target or off-target effect of KRAS G12C inhibitors.[1] | - Supportive Care: Administer subcutaneous or intraperitoneal fluids to prevent dehydration. Anti-diarrheal medications may be considered, but their impact on drug absorption and metabolism should be evaluated. - Formulation Check: Ensure the vehicle used for drug formulation is not contributing to the GI upset. |
| Lack of Efficacy | - Suboptimal Dosing/Scheduling: The dose or frequency of administration may be too low. - Poor Bioavailability: The inhibitor may not be well absorbed or may be rapidly metabolized. - Resistance Mechanisms: The tumor model may have intrinsic or may develop acquired resistance. | - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct studies to measure drug concentration in plasma and tumor tissue and assess target engagement (e.g., pERK inhibition). - Dose Escalation: If tolerated, carefully escalate the dose. - Investigate Resistance: Analyze tumor samples for mutations in genes upstream or downstream of KRAS in the signaling pathway. |
Quantitative Data Summary
While specific in vivo toxicity data for "inhibitor 25" is not publicly available, the following table summarizes common treatment-related adverse events (TRAEs) observed in preclinical and clinical studies of other KRAS G12C inhibitors, providing a general reference for potential toxicities.
| Adverse Event | Reported Incidence (Any Grade) in Clinical Trials of Sotorasib/Adagrasib | Common Preclinical Observations |
| Diarrhea | 29.5% - 70.7%[1] | Observed in rodent and non-rodent models. |
| Nausea | 20.9% - 69.8%[1] | Often assessed through changes in food consumption and activity in animals. |
| Vomiting | 5% - 56.9%[1] | Primarily observed in non-rodent species like dogs. |
| Increased ALT/AST | 10% (Sotorasib)[1] | Dose-dependent increases are a common finding in toxicology studies. |
| Fatigue | Common, variable incidence | Manifests as reduced activity and lethargy in animal models. |
| Anemia | Variable | Can be detected through routine complete blood counts. |
Key Experimental Protocols
In Vivo Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD and overall toxicity profile of this compound in a relevant rodent model (e.g., mice or rats).
Methodology:
-
Animal Model: Use healthy, age-matched male and female rodents.
-
Dose Formulation: Prepare the inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating dose levels of the inhibitor. The starting dose can be estimated from in vitro efficacy data.
-
Administration: Administer the inhibitor via the intended clinical route (e.g., oral gavage) daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Clinical Observations: Record daily observations for signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress).
-
Body Weight: Measure body weight daily.
-
Food and Water Consumption: Monitor daily or weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points (e.g., weekly and at termination) for analysis.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect major organs for histopathological examination.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.
Pharmacokinetic (PK) / Pharmacodynamic (PD) Study
Objective: To correlate the exposure of this compound with its target engagement and downstream signaling effects in tumor-bearing mice.
Methodology:
-
Animal Model: Use mice bearing xenografts of a KRAS G12C-mutant cancer cell line.
-
Dosing: Administer a single dose of the inhibitor at one or more dose levels.
-
Sample Collection: Collect plasma and tumor tissue samples at multiple time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours).
-
PK Analysis: Analyze plasma and tumor homogenates using LC-MS/MS to determine the concentration of the inhibitor over time.
-
PD Analysis:
-
Prepare protein lysates from tumor samples.
-
Perform Western blotting or ELISA to measure the levels of total KRAS G12C, and phosphorylated and total levels of downstream effectors like ERK and AKT.
-
Target engagement can also be assessed by measuring the amount of inhibitor covalently bound to KRAS G12C using mass spectrometry.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of inhibitor 25.
References
- 1. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 2. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with KRAS G12C Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with KRAS G12C inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for covalent KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are a class of targeted therapies that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein.[1][2] These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state.[2][3][4] This prevents its interaction with downstream effector proteins, thereby inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[1][5] The inhibitor occupies a pocket in the switch-II region of the protein, which is accessible in the inactive conformation.[2][3]
Q2: Why am I observing significant variability in the IC50 values of my KRAS G12C inhibitor across different cancer cell lines?
A2: Variability in IC50 values across different KRAS G12C-mutant cell lines is expected and can be attributed to several factors:
-
Genetic Context and Co-occurring Mutations: The presence of other genetic alterations can influence sensitivity to KRAS G12C inhibition. For example, co-mutations in tumor suppressor genes like TP53 or oncogenes like STK11 and KEAP1 can modulate the cellular response.[6]
-
Tissue-Specific Differences: The cellular signaling networks can vary between different tumor types (e.g., non-small cell lung cancer vs. colorectal cancer), leading to differential reliance on the KRAS pathway and varying responses to its inhibition.[7]
-
Adaptive Resistance Mechanisms: Cells can develop adaptive responses to the inhibitor, such as feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the MAPK pathway and reduce inhibitor efficacy.[1][4][7]
-
Experimental Variability: Differences in experimental protocols, such as cell passage number, seeding density, and assay duration, can contribute to variability in IC50 measurements.
Q3: My in vivo xenograft model shows initial tumor regression followed by regrowth despite continuous treatment. What could be the cause?
A3: This phenomenon is often due to the development of acquired resistance. Tumors can evolve mechanisms to overcome the inhibitory effect of the KRAS G12C inhibitor over time. Key mechanisms of acquired resistance include:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene that either prevent the inhibitor from binding to the G12C residue or reactivate the protein through other means.[1][3][8] This includes mutations at codons 12, 68, 95, and 96.[8]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependence on KRAS. This can involve the amplification or mutation of other oncogenes such as NRAS, BRAF, MAP2K1, or MET.[3][4][8]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance and characteristics, such as the transformation from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[4][8]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[3][8]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity and Passage Number | Verify the identity of the cell line using short tandem repeat (STR) profiling. Use cells with a low passage number to avoid genetic drift and altered phenotypes. |
| Assay Conditions | Optimize cell seeding density to ensure logarithmic growth throughout the assay period. Ensure the inhibitor is fully dissolved and stable in the culture medium. Perform a time-course experiment to determine the optimal duration of inhibitor treatment. |
| Presence of Intrinsic Resistance | Characterize the genomic background of your cell lines for co-occurring mutations in genes like STK11 or KEAP1 that are known to confer resistance.[6] Consider using cell lines with different genetic backgrounds to assess the inhibitor's spectrum of activity. |
| Feedback Activation of Upstream Signaling | Analyze the phosphorylation status of upstream RTKs (e.g., EGFR, FGFR) and downstream effectors (e.g., ERK, AKT) via western blotting after inhibitor treatment. A rebound in signaling may indicate feedback activation.[4][7] |
Issue 2: Inconsistent Efficacy in Animal Models
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | Verify the formulation and stability of the inhibitor for in vivo use. Conduct a PK study to ensure adequate drug exposure in the animals. Perform a PD study to confirm target engagement in the tumor tissue by measuring the level of drug-bound KRAS G12C. |
| Tumor Heterogeneity | Analyze the genetic landscape of the tumors before and after treatment to identify pre-existing resistant clones or the emergence of resistance mutations.[1] |
| Development of Acquired Resistance | If tumors regrow after an initial response, harvest the resistant tumors and analyze them for mechanisms of acquired resistance as described in FAQ Q3.[3][4][8] |
| Suboptimal Dosing Regimen | Titrate the dose and dosing frequency of the inhibitor to optimize the therapeutic window and minimize toxicity while maximizing efficacy. |
Quantitative Data Summary
Table 1: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreak 100 | 126 | 37.1% | 6.8 months | 12.5 months[9] |
| Adagrasib | KRYSTAL-1 | 112 | 43% | 6.5 months | 12.6 months[10] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) with Adagrasib
| Adverse Event | Any Grade | Grade ≥3 |
| Diarrhea | 63% | - |
| Nausea | 62% | - |
| Vomiting | 47% | - |
| Fatigue | 41% | - |
| Increased ALT/AST | 28%/25% | - |
| Increased Lipase | - | 6.0%[10] |
| Anemia | - | 5.2%[10] |
Data from the KRYSTAL-1 trial as of October 15, 2021.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in culture medium. Add the diluted inhibitor to the cells and incubate for the desired duration (e.g., 72 hours).
-
Lysis and Luminescence Reading: After incubation, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to vehicle-treated control cells and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., KRAS, ERK, AKT, S6).
-
Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to assess changes in protein phosphorylation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Literature review of advances and challenges in KRAS G12C mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
"cell line specific responses to KRAS G12C inhibitor 25"
Welcome to the technical support resource for researchers working with KRAS G12C inhibitors. This guide provides troubleshooting tips, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered when studying cell line-specific responses to KRAS G12C inhibition.
Note: "KRAS G12C inhibitor 25" is described as a compound that inhibits the SOS1-assisted GDP/GTP exchange activity of the KRAS G12C mutant[1]. As detailed public data on this specific compound is limited, this guide synthesizes information from studies on other well-characterized KRAS G12C covalent inhibitors (e.g., sotorasib, adagrasib, MRTX849, ARS-1620) to provide a comprehensive framework for understanding cell-specific responses. The principles of resistance, pathway activation, and experimental design are broadly applicable to this class of inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do different KRAS G12C mutant cell lines show a wide range of sensitivities to the inhibitor?
A1: The sensitivity of KRAS G12C cell lines to targeted inhibitors is heterogeneous due to several factors:
-
Intrinsic Resistance: Some cancer cells are not solely dependent on KRAS signaling for their growth and survival.[2] They may utilize parallel signaling pathways to bypass the need for KRAS activation.[2]
-
Co-occurring Genetic Alterations: The genetic context of the tumor cell plays a critical role. For instance, in non-small cell lung cancer (NSCLC), co-mutations in genes like CDKN2A, STK11, and TP53 can influence the response to inhibition.[3]
-
Cell Lineage and Subtype: The cell's origin and subtype can dictate its response. Studies have shown that epithelial-type cell lines may rely on ERBB2/3 signaling for adaptive resistance, while mesenchymal-type cells might use FGFR or AXL signaling.[4][5]
-
KRAS Nucleotide Cycling Rates: The rate at which KRAS cycles between its inactive (GDP-bound) and active (GTP-bound) states can vary between cell lines. Covalent inhibitors primarily target the inactive, GDP-bound state, so cells with slower cycling may be more susceptible.[6]
Q2: My IC50 values for the same cell line are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values can be frustrating. Here are common troubleshooting steps:
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Ensure that cell seeding density is consistent across all plates and experiments. Over-confluent or under-confluent wells will yield variable results.
-
Assay Format (2D vs. 3D): Potency can differ significantly between 2D monolayer and 3D spheroid culture models.[6] For example, the inhibitor MRTX849 showed improved potency in 3D assays for most KRAS G12C-mutant cell lines.[6] Ensure you are using a consistent format.
-
Reagent Quality and Stability: Confirm the stability and concentration of your inhibitor stock solution. Avoid repeated freeze-thaw cycles.
-
Incubation Time: The duration of drug exposure is critical. Ensure you are using a consistent endpoint (e.g., 72 or 96 hours) for your viability assay.
Q3: I've observed that after initial inhibition, the downstream MAPK pathway (p-ERK) signaling rebounds. What is happening?
A3: This phenomenon is known as adaptive feedback reactivation and is a common mechanism of resistance.[7] When KRAS G12C is inhibited, the cell attempts to compensate by reactivating upstream signaling molecules, most commonly Receptor Tyrosine Kinases (RTKs) like EGFR, HER2, and FGFR.[7] This leads to the activation of wild-type RAS proteins (HRAS, NRAS) or other signaling molecules like SHP2, which can then reactivate the MAPK pathway, blunting the effect of the inhibitor.[2][3][7]
Q4: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors?
A4: Acquired resistance, which develops during treatment, can be broadly categorized:
-
On-Target Mechanisms: These involve the KRAS G12C protein itself. New mutations can arise in the KRAS gene (e.g., at residues Y96, H95, R68) that prevent the inhibitor from binding to the cysteine-12 residue.[7] Amplification of the KRAS G12C allele can also occur.[7]
-
Off-Target Mechanisms: This is more common and involves bypassing the need for KRAS G12C signaling. Mechanisms include:
-
Bypass Pathway Activation: Gain-of-function mutations or amplification in other oncogenes like NRAS, BRAF, MET, or RET.[8]
-
Loss of Tumor Suppressors: Loss-of-function mutations in genes like PTEN.[8]
-
Histological Transformation: In some cases, the cancer cell type can change, for example, from an adenocarcinoma to a squamous cell carcinoma, a process known as adeno-to-squamous transition.[8]
-
Q5: What combination therapies could potentially overcome resistance?
A5: Based on the known resistance mechanisms, several combination strategies are under investigation:
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts upstream of RAS. Combining KRAS G12C inhibitors with SHP2 inhibitors has shown synergistic effects in preclinical models by preventing RAS reactivation.[2][3][9]
-
EGFR Inhibitors: In colorectal cancer (CRC), resistance is often driven by feedback activation of EGFR.[10] Combining KRAS G12C inhibitors with EGFR antibodies like cetuximab or panitumumab has shown significant clinical activity.[11]
-
PI3K/mTOR Inhibitors: If resistance is mediated through the PI3K/AKT pathway, combining with PI3K or mTOR inhibitors can be effective.[3][12]
-
Chemotherapy: Conventional chemotherapeutic agents can sensitize NSCLC cells to KRAS inhibitors.[13]
Quantitative Data Summary
Cell line responses to KRAS G12C inhibitors vary significantly. The tables below summarize reported IC50 values for different inhibitors across a panel of NSCLC cell lines, illustrating this heterogeneity.
Table 1: IC50 Values of MRTX849 in KRAS G12C-Mutant Cell Lines [6]
| Cell Line | Culture Format | IC50 (nM) |
| NCI-H358 | 2D | 10 |
| NCI-H358 | 3D | 0.2 |
| MIA PaCa-2 | 2D | 973 |
| MIA PaCa-2 | 3D | 1042 |
| SW1573 | 2D | 45 |
| SW1573 | 3D | 2.5 |
| LU-65 | 2D | 14 |
| LU-65 | 3D | 0.4 |
Note: The study highlights that IC50 values varied by over 100-fold across the full cell panel tested, and most cell lines showed greater potency in the 3D assay format.
Table 2: IC50 Values of Sotorasib and Adagrasib in NSCLC Cell Lines [13]
| Cell Line | Inhibitor | IC50 (µM) |
| H23 | Sotorasib | 0.005 |
| H23 | Adagrasib | 0.004 |
| H358 | Sotorasib | 0.001 |
| H358 | Adagrasib | 0.001 |
| H2122 | Sotorasib | 0.002 |
| H2122 | Adagrasib | 0.001 |
| H1373 | Sotorasib | 0.001 |
| H1373 | Adagrasib | 0.001 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is used to measure the number of viable cells in culture based on ATP quantification, which is an indicator of metabolically active cells.
-
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (and other inhibitors as needed)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of the KRAS G12C inhibitor in complete medium.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) background wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Subtract background luminescence, normalize data to the vehicle control, and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
-
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-Vinculin or anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of KRAS G12C inhibitor (e.g., 1 µM) or vehicle control for a specified time (e.g., 2, 24, or 48 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to total protein levels.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts for researchers studying KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and point of inhibition.
Caption: General workflow for assessing inhibitor response.
Caption: Overview of on-target and off-target resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 8. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib vs. Inhibitor 25
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the publicly available efficacy data for two KRAS G12C inhibitors: sotorasib (formerly AMG 510), a clinically approved therapeutic, and the preclinical compound "KRAS G12C inhibitor 25." While sotorasib has a wealth of data from extensive preclinical and clinical studies, information on "this compound" is currently limited to in vitro biochemical activity. This guide aims to present the available data objectively, detail the experimental methodologies used to evaluate these inhibitors, and provide a framework for understanding the necessary data for a comprehensive efficacy comparison.
Data Presentation
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Sotorasib |
| Target | KRAS G12C | KRAS G12C |
| Mechanism of Action | Inhibits SOS1-assisted GDP/GTP exchange | Covalently and irreversibly binds to the cysteine-12 residue of KRAS G12C, locking it in an inactive GDP-bound state[1][2][3] |
| IC50 (SOS1-assisted GDP/GTP exchange) | 0.48 nM[4] | Not explicitly reported in the same assay |
| Cell Viability IC50 (KRAS G12C mutant cell lines) | No data available | 4 to 32 nM in various cell lines[5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Parameter | This compound | Sotorasib |
| Animal Model | No data available | MIA PaCa-2 (pancreatic) and NCI-H358 (lung) xenografts in athymic nude mice[6] |
| Dosing | No data available | 3-100 mg/kg, orally, once daily[6] |
| Tumor Growth Inhibition | No data available | Significant tumor growth inhibition at all doses, with tumor regression at higher doses[6] |
Table 3: Clinical Efficacy of Sotorasib in KRAS G12C-Mutated NSCLC (CodeBreaK 100 & 200 Trials)
| Parameter | Sotorasib |
| Objective Response Rate (ORR) | 37.1% - 41%[7][8][9][10] |
| Disease Control Rate (DCR) | 80.6%[6][7] |
| Median Duration of Response (DOR) | 10.0 - 12.3 months[6][8][9] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[6][7][9][10] |
| Median Overall Survival (OS) | 12.5 months[7][8][9] |
| 2-Year Overall Survival Rate | 32.5% - 33%[11][12] |
Experimental Protocols
Biochemical Assay: SOS1-Mediated Nucleotide Exchange
This assay is crucial for determining the direct inhibitory effect of a compound on the function of the KRAS G12C mutant protein.
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step for its activation, which is facilitated by the guanine nucleotide exchange factor SOS1.
General Protocol:
-
Reagents: Recombinant human KRAS G12C protein, recombinant human SOS1 protein (catalytic domain), fluorescently labeled GTP analog (e.g., mant-GTP), and GDP.
-
Procedure:
-
KRAS G12C is pre-loaded with GDP.
-
The GDP-loaded KRAS G12C is incubated with the test inhibitor (e.g., "inhibitor 25" or sotorasib) at various concentrations.
-
The nucleotide exchange reaction is initiated by adding SOS1 and the fluorescently labeled GTP analog.
-
The increase in fluorescence, which occurs when the fluorescent GTP analog binds to KRAS G12C, is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the nucleotide exchange rate, is determined by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the cytotoxic or cytostatic effect of an inhibitor on cancer cells harboring the KRAS G12C mutation.
Objective: To determine the concentration of an inhibitor that reduces the viability of KRAS G12C-mutant cancer cells by 50% (IC50).
General Protocol:
-
Cell Lines: Human cancer cell lines with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines as controls.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours)[7].
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Assay: Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.
Objective: To assess the ability of an inhibitor to inhibit the growth of KRAS G12C-mutant tumors in an animal model.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
KRAS G12C-mutant human cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into the flanks of the mice[1][9][13].
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups[13].
-
The treatment group receives the test inhibitor (e.g., sotorasib) administered through a relevant route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth curves are plotted for both treatment and control groups. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression can be calculated.
Visualizations
Caption: Simplified KRAS signaling pathway and mechanisms of action.
References
- 1. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. wjpls.org [wjpls.org]
- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Results for "Protein-protein Interaction Assay" | Springer Nature Experiments [experiments.springernature.com]
- 9. MIA PaCa-2 Xenograft Model | Xenograft Services [xenograft.net]
- 10. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to KRAS G12C Inhibitors: Adagrasib vs. a Novel Research Compound
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a significant breakthrough in cancer therapy. This guide provides a comparative overview of the clinically approved inhibitor adagrasib against a novel research compound, designated as KRAS G12C inhibitor 25, to aid researchers in understanding their distinct characteristics.
Disclaimer: Publicly available data on this compound is currently limited, restricting a comprehensive, direct comparison with the well-characterized clinical agent adagrasib. This guide presents the available information on this compound and utilizes adagrasib as a primary example of a clinically validated inhibitor, with sotorasib included as a relevant comparator to fulfill the comparative analysis.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation, a substitution of glycine to cysteine at codon 12, traps the KRAS protein in a constitutively active state, driving uncontrolled cell proliferation and tumor growth.[1] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2]
Compound Overview
Adagrasib (MRTX849) is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[3] It has undergone extensive preclinical and clinical evaluation, leading to its approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[4][5] Adagrasib has been optimized for a long half-life, extensive tissue distribution, and central nervous system (CNS) penetration.[3][6]
This compound is a novel research compound identified in patent literature.[7] The publicly available information on this inhibitor is currently limited to a single biochemical potency measure.
Quantitative Data Comparison
Due to the limited data for this compound, a direct quantitative comparison with adagrasib is not feasible across multiple parameters. The following tables summarize the available biochemical potency for this compound and provide a more detailed comparison of adagrasib and sotorasib, another clinically approved KRAS G12C inhibitor.
Table 1: Biochemical Potency of this compound
| Compound | Assay | IC50 (nM) | Source |
| This compound | SOS1-assisted GDP/GTP exchange | 0.48 | [7] |
Table 2: Comparative Preclinical Profile of Adagrasib and Sotorasib
| Parameter | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Biochemical Activity | ||
| Target | KRAS G12C | KRAS G12C |
| Binding Mechanism | Covalent, irreversible | Covalent, irreversible |
| Cellular IC50 | ~5 nM | Not explicitly stated in provided search results |
| Cellular Activity | ||
| Cell Line Inhibition (IC50) | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) in KRAS G12C mutant lines | Not explicitly stated in provided search results |
| Downstream Signaling Inhibition | Inhibition of pERK and pS6 with IC50s in the single-digit nM range | Inhibition of KRAS oncogenic signaling |
| Pharmacokinetics | ||
| Half-life | ~24 hours | Not explicitly stated in provided search results |
| Key Features | High oral bioavailability, extensive tissue distribution, CNS penetration | First FDA-approved KRAS inhibitor |
Table 3: Clinical Efficacy of Adagrasib and Sotorasib in NSCLC
| Parameter | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreak 100) |
| Objective Response Rate (ORR) | 42.9% | 37.1% |
| Median Progression-Free Survival (mPFS) | 6.5 months | 6.8 months |
| Median Overall Survival (mOS) | 12.6 months | 12.5 months |
Signaling Pathway and Experimental Workflow
KRAS Signaling Pathway
The diagram below illustrates the central role of KRAS in the MAPK signaling cascade and the mechanism of its inhibition by G12C-specific inhibitors.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 5. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head In Vivo Comparison of KRAS G12C Inhibitors
The development of targeted therapies against the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new hope for patients with various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] Several inhibitors have entered clinical practice and development, each with a unique profile. This guide provides a head-to-head comparison of key KRAS G12C inhibitors—sotorasib, adagrasib, divarasib, and glecirasib—focusing on their in vivo performance as reported in preclinical studies.
The KRAS Signaling Pathway and Inhibitor Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell growth, proliferation, and survival.[2] The G12C mutation results in a constitutively active KRAS protein, driving oncogenesis. Covalent KRAS G12C inhibitors exploit the mutant cysteine residue by irreversibly binding to it, locking the protein in its inactive state and thereby inhibiting downstream signaling.[3][4]
Figure 1: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
In Vivo Efficacy Comparison
Preclinical in vivo studies, typically utilizing cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models in mice, are crucial for evaluating the antitumor activity of KRAS G12C inhibitors. These studies provide key insights into an inhibitor's potency, selectivity, and potential for inducing tumor regression.
| Inhibitor | Cancer Model | Dosing Regimen | Key Efficacy Outcome | Citation |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC CDX) | Not specified | Enhanced antitumor effect when combined with trametinib (MEK inhibitor). | [2] |
| MIA PaCa-2 (Pancreatic CDX) | Not specified | Combination with PAK4 inhibitor KPT9274 showed durable tumor growth inhibition. | [5] | |
| Adagrasib (MRTX849) | Various CDX and PDX models | Not specified | Achieved tumor regression in 17 of 26 models (65%). | [6] |
| NCI-H358 (NSCLC CDX) | Not specified | Combination with PAK4 inhibitor KPT9274 reduced clonogenic potential. | [5] | |
| Divarasib (GDC-6036) | Multiple KRAS G12C+ CDX models | Not specified | Resulted in complete tumor growth inhibition. | [7][8] |
| Preclinical Models | Not specified | 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib. | [7][8] | |
| Glecirasib (JAB-21822) | Multiple xenograft models | Once-daily dosing | Induced tumor regression. | [9] |
| NCI-H1373-luciferase intracranial model | Not specified | Induced tumor regression. | [9] | |
| In vivo models | Not specified | Enhanced antitumor activity in combination with cetuximab or SHP2 inhibitor. | [9] |
Pharmacokinetic and Pharmacodynamic Profiles
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of KRAS G12C inhibitors are critical determinants of their in vivo efficacy and clinical potential.
| Inhibitor | Key Pharmacokinetic/Pharmacodynamic Features | Citation |
| Sotorasib | Half-life of approximately 5.5 hours. | [4] |
| Adagrasib | Longer half-life of about 24 hours, which may contribute to sustained target inhibition. | [4][10] |
| Demonstrates central nervous system (CNS) penetration, showing activity against brain metastases in preclinical models. | [4] | |
| Divarasib | Preclinical data suggest greater potency and selectivity compared to sotorasib and adagrasib. | [7][8] |
| Glecirasib | Once-daily dosing can robustly inhibit ERK phosphorylation for at least 24 hours in vivo. | [9] |
Experimental Methodologies
A standardized workflow is generally employed for the in vivo evaluation of KRAS G12C inhibitors, allowing for a comparative assessment of their antitumor activities.
Figure 2: General experimental workflow for in vivo comparison of KRAS G12C inhibitors.
Key Experimental Protocols:
-
Cell Lines and Animal Models: Studies commonly utilize human cancer cell lines harboring the KRAS G12C mutation, such as NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic cancer).[5][11] These cells are implanted into immunodeficient mice (e.g., nude or SCID mice) to establish xenograft tumors. Genetically engineered mouse models (GEMMs) that endogenously express Kras G12C are also used to study efficacy in a more translationally relevant context.[11]
-
Drug Administration and Dosing: Inhibitors are typically administered orally once daily (QD). The specific doses used in preclinical studies are determined through dose-finding experiments to identify a well-tolerated and effective dose.
-
Efficacy Endpoints: The primary endpoint for efficacy is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle-treated control group. Tumor regression is also a key measure of potent antitumor activity.
-
Pharmacodynamic Assessments: To confirm target engagement in vivo, tumor samples are often collected at various time points after treatment. Western blotting or immunohistochemistry (IHC) is used to measure the levels of phosphorylated ERK (pERK), a key downstream effector of KRAS signaling.[9][11] A reduction in pERK levels indicates successful inhibition of the KRAS pathway.
Comparative Logic and Future Directions
The preclinical data suggest a competitive landscape among KRAS G12C inhibitors, with newer agents like divarasib and glecirasib showing promise of improved potency and selectivity over the first-generation inhibitors, sotorasib and adagrasib.[7][8][9]
Figure 3: Logical framework for the head-to-head comparison of KRAS G12C inhibitors.
While monotherapy has shown significant promise, a key area of ongoing research is the use of KRAS G12C inhibitors in combination with other targeted agents to overcome intrinsic and acquired resistance.[1] Preclinical studies have demonstrated synergistic effects when combined with inhibitors of SHP2, MEK, EGFR, and PAK4.[5][9][12] These combination strategies aim to block feedback reactivation of the MAPK pathway or inhibit parallel signaling pathways that cancer cells may use to evade the effects of KRAS G12C inhibition alone.[1]
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adagrasib Shows Promising Results in Pretreated KRAS Mutation–Positive NSCLC [theoncologynurse.com]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Validating Biomarkers for KRAS G12C Inhibitor Response: A Comparative Guide
The development of targeted inhibitors against the KRAS G12C mutation has marked a significant advancement in precision oncology. However, patient responses to these therapies can vary. Robust and validated biomarkers are crucial for predicting treatment efficacy, guiding patient selection, and developing effective combination strategies. This guide provides a comparative overview of key biomarkers being investigated for predicting response to KRAS G12C inhibitors, supported by experimental data and detailed methodologies.
Key Biomarkers and Their Performance
Several classes of biomarkers have shown promise in predicting the response to KRAS G12C inhibitors such as sotorasib and adagrasib. These include co-occurring genomic alterations, the dynamics of circulating tumor DNA (ctDNA), and the expression levels of specific proteins.
Co-occurring Mutations
Co-mutations in other cancer-related genes can significantly influence the efficacy of KRAS G12C inhibitors. Mutations in tumor suppressor genes like KEAP1, SMARCA4, and CDKN2A have been associated with poorer outcomes. Conversely, the impact of TP53 and STK11 co-mutations is less clear and may depend on the specific inhibitor and patient population.
| Biomarker (Co-mutation) | KRAS G12C Inhibitor | Patient Cohort | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| KEAP1 alteration | Sotorasib | NSCLC (CodeBreaK 100/200) | Inferior clinical outcomes | Shorter | Shorter | |
| STK11 alteration | Sotorasib | NSCLC (CodeBreaK 100) | Long-term benefit observed in a proportion of patients | - | - | |
| PD-L1 Expression <1% | Sotorasib + Pembrolizumab | NSCLC (KRYSTAL-7) | 36% | 8.2 months | 15.5 months | |
| PD-L1 Expression 1%-49% | Sotorasib + Pembrolizumab | NSCLC (KRYSTAL-7) | 41% | 13.5 months | - | |
| PD-L1 Expression ≥50% | Sotorasib + Pembrolizumab | NSCLC (KRYSTAL-7) | 61% | 27.7 months | - |
Circulating Tumor DNA (ctDNA) Dynamics
The clearance of KRAS G12C mutant ctDNA from the plasma of patients shortly after initiating treatment has emerged as a strong predictor of response and survival. Early and deep declines in ctDNA levels are associated with improved outcomes.
| Biomarker | KRAS G12C Inhibitor | Patient Cohort | Key Finding | Source |
| Early ctDNA Clearance (Cycle 2) | Adagrasib | NSCLC (KRYSTAL-1) | Improved ORR (60.6% vs 33.3%) and median OS (14.1 vs 8.7 months) in patients with complete clearance. | |
| Early ctDNA Clearance (Cycle 4) | Adagrasib | NSCLC (KRYSTAL-1) | Improved median OS (14.7 vs 5.4 months) in patients with complete clearance. | |
| Lower Baseline ctDNA | Sotorasib | NSCLC (CodeBreaK 100) | Associated with long-term clinical benefit (PFS ≥ 12 months). |
Protein Expression Levels
The expression levels of certain proteins, such as Thyroid Transcription Factor-1 (TTF-1), have been identified as potential biomarkers. Low TTF-1 expression has been correlated with poorer responses to sotorasib in non-small cell lung cancer (NSCLC).
| Biomarker | KRAS G12C Inhibitor | Patient Cohort | Key Finding | Source |
| Low TTF-1 Expression | Sotorasib | NSCLC | Median PFS of 2.8 months and median OS of 4.5 months. | |
| High TTF-1 Expression | Sotorasib | NSCLC | Median PFS of 8.1 months and median OS of 16.0 months. |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways and the methodologies for biomarker detection is essential for their effective validation and clinical implementation.
The diagram above illustrates the central role of KRAS in cell signaling. Upon activation by upstream signals, KRAS cycles between an inactive GDP-bound and an active GTP-bound state, subsequently activating downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, which drive cell proliferation. KRAS G12C inhibitors block the mutant protein in its inactive state. Various biomarkers can modulate or reflect the response to this inhibition.
The validation of a predictive biomarker is a multi-step process that begins with discovery and pre-clinical validation, followed by rigorous analytical and clinical validation in prospective clinical trials. The ultimate goal is to establish the clinical utility of the biomarker for patient stratification and treatment decisions.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical application. The following are outlines of common experimental protocols for the detection of the biomarkers discussed.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
NGS is a high-throughput method used to identify a wide range of genomic alterations, including co-mutations in genes like KEAP1, STK11, and TP53.
-
Sample Preparation: DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments. This is followed by amplification to create a library of DNA fragments for sequencing.
-
Target Enrichment (for targeted panels): Specific regions of the genome, such as the exons of cancer-related genes, are captured using hybridization with biotinylated probes.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina or Ion Torrent systems).
-
Data Analysis: Raw sequencing data is processed through a bioinformatics pipeline to align reads to a reference genome, call variants (mutations), and annotate the identified alterations.
Droplet Digital PCR (ddPCR) for ctDNA Quantification
ddPCR is a highly sensitive method for the absolute quantification of nucleic acids, making it ideal for detecting and monitoring low-frequency mutations in ctDNA.
-
Sample Preparation: Cell-free DNA (cfDNA) is extracted from plasma samples.
-
Reaction Setup: A PCR reaction mix is prepared containing the cfDNA sample, ddPCR supermix, and specific primers and fluorescently labeled probes for both the wild-type and mutant KRAS G12C alleles.
-
Droplet Generation: The reaction mix is partitioned into thousands of nanoliter-sized droplets, with each droplet ideally containing zero or one target DNA molecule.
-
PCR Amplification: The droplets undergo PCR amplification.
-
Droplet Reading and Analysis: After PCR, the fluorescence of each droplet is read. The number of positive (fluorescent) and negative droplets is used to calculate the absolute concentration of the mutant and wild-type DNA.
Immunohistochemistry (IHC) for Protein Expression
IHC is used to visualize the expression and localization of specific proteins, such as TTF-1 and PD-L1, within a tissue sample.
-
Sample Preparation: FFPE tumor tissue is sectioned into thin slices and mounted on microscope slides.
-
Antigen Retrieval: The tissue sections are treated to unmask the target antigen.
-
Antibody Incubation: The slides are incubated with a primary antibody that specifically binds to the target protein (e.g., anti-TTF-1 or anti-PD-L1 antibody).
-
Detection: A secondary antibody, conjugated to an enzyme or fluorophore, is added to bind to the primary antibody. A chromogen or fluorescent signal is then developed.
-
Scoring and Analysis: A pathologist evaluates the staining intensity and the percentage of positive tumor cells to determine the protein expression level. For PD-L1, this is often reported as a Tumor Proportion Score (TPS). A double staining technique with TTF-1 can aid in scoring PD-L1 in cytopathology specimens.
Synergistic Partners for KRAS G12C Inhibitors: A Comparative Guide
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers.[1][2][3][4] However, both primary and acquired resistance mechanisms can limit the efficacy and durability of these agents when used as monotherapy.[2][3][4][5][6] A key strategy to overcome these limitations is the use of combination therapies that target parallel or downstream signaling pathways, preventing escape and enhancing anti-tumor activity.[1][4][7][8]
This guide provides a comparative overview of various drug classes that have shown synergistic effects with KRAS G12C inhibitors in preclinical and clinical studies. We summarize key experimental data, detail methodologies, and visualize the underlying biological rationale. For the purpose of this guide, "KRAS G12C Inhibitor 25" will be used as a placeholder representing the class of covalent KRAS G12C inhibitors, with specific data drawn from studies on agents like sotorasib (AMG 510) and adagrasib (MRTX849), among others.
The Rationale for Combination Therapy: Overcoming Resistance
KRAS G12C inhibitors function by trapping the KRAS protein in its inactive, GDP-bound state.[3][5][8] However, cancer cells can develop resistance through several mechanisms:
-
On-target resistance: Secondary mutations in the KRAS gene can prevent inhibitor binding.[5]
-
Off-target resistance: This is more common and involves the activation of bypass pathways that reactivate downstream signaling, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, independent of KRAS itself.[5][6] This can occur through mutations or amplification of other genes like EGFR, MET, BRAF, or NRAS.[1][5]
The primary goal of combination therapy is to block these escape routes simultaneously, leading to a more profound and sustained inhibition of tumor growth.
Performance Comparison of Combination Strategies
The following tables summarize quantitative data from key preclinical and clinical studies investigating the synergistic effects of KRAS G12C inhibitors with other targeted agents.
Table 1: Combination with Upstream Pathway Inhibitors (RTK & SHP2)
| Combination Agent | KRAS G12C Inhibitor | Cancer Type/Model | Key Metric | Result | Reference |
| Cetuximab (EGFRi) | Adagrasib | Colorectal Cancer (CRC) | Objective Response Rate (ORR) | 46% | [9] |
| Panitumumab (EGFRi) | Sotorasib | Colorectal Cancer (CRC) | Median Progression-Free Survival (mPFS) | 5.6 months | [9] |
| Cetuximab (EGFRi) | GDC-6036 | Colorectal Cancer (CRC) | Antitumor Activity | Demonstrated in preclinical models | [2][10] |
| JAB-3312 (SHP2i) | JAB-21822 | NSCLC | Objective Response Rate (ORR) | 64.7% | [2][10] |
| TNO155 (SHP2i) | JDQ443 | NSCLC (post-G12Ci) | Objective Response Rate (ORR) | 33.3% | [10] |
| GDC-1971 (SHP2i) | GDC-6036 | NSCLC Models | Tumor Growth | More effective than either drug alone | [2][10] |
Table 2: Combination with Downstream Pathway Inhibitors (MEK, mTOR, etc.)
| Combination Agent | KRAS G12C Inhibitor | Cancer Type/Model | Key Metric | Result | Reference |
| Trametinib (MEKi) | Sotorasib | Advanced Solid Tumors | Grades 3–4 TRAEs | 34.1% | [1] |
| mTOR Inhibitor | ARS-1620 | Lung Cancer Models | Tumor Growth Inhibition | Enhanced inhibition vs. monotherapy | [2][11] |
| IGF1R Inhibitor | ARS-1620 | Lung Cancer Models | Cell Proliferation | Enhanced inhibition vs. monotherapy | [2][11] |
| Palbociclib (CDK4/6i) | Adagrasib | NSCLC | Clinical Trial | Ongoing | [12] |
Table 3: Combination with Immunotherapy and Chemotherapy
| Combination Agent | KRAS G12C Inhibitor | Cancer Type/Model | Key Metric | Result | Reference |
| Pembrolizumab (PD-1i) | Adagrasib | NSCLC | Grades 3–4 TRAEs | High incidence (72% with sotorasib) | [1] |
| Pembrolizumab (PD-1i) | Adagrasib | NSCLC | Discontinuation Rate | Low (4-6%) | [2][10] |
| Chemotherapy | Sotorasib | NSCLC | Efficacy | Improved vs. monotherapy | [7] |
TRAEs: Treatment-Related Adverse Events
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are representative protocols for experiments commonly used to evaluate drug synergy.
In Vitro Synergy Assessment (Combination Index)
-
Cell Lines: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Drug Preparation: this compound and the combination agent are dissolved in DMSO to create stock solutions. Serial dilutions are prepared.
-
Assay: Cells are seeded in 96-well plates. After 24 hours, they are treated with a matrix of drug concentrations, including single agents and combinations at a constant ratio.
-
Viability Measurement: After 72 hours of incubation, cell viability is assessed using a luminescent assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The dose-response curves for each drug and the combinations are generated. The Combination Index (CI) is calculated using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with 1-5 million KRAS G12C mutant human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (Vehicle, Inhibitor 25 alone, combination drug alone, combination).
-
Drug Administration: Drugs are administered daily via oral gavage or intraperitoneal injection at predetermined doses.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the vehicle group reach a maximum allowed size or after a set duration. Tumors are excised for further analysis (e.g., Western blot for pathway modulation).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each group relative to the vehicle control. Statistical significance between groups is determined using an appropriate test (e.g., ANOVA).
Conclusion
Combining KRAS G12C inhibitors with agents that target key upstream or downstream nodes in oncogenic signaling pathways is a rational and promising strategy to enhance anti-tumor efficacy and overcome resistance.[1][4] Combinations with EGFR inhibitors have shown notable success in colorectal cancer, while combinations with SHP2 and MEK inhibitors are actively being investigated across various tumor types.[1][2][10] Preclinical data also support combinations with mTOR and IGF1R inhibitors.[11] While these combinations can offer significant synergistic effects, careful management of toxicity is critical for their clinical application.[1] Ongoing clinical trials will continue to define the optimal combination partners and patient populations for maximizing the therapeutic potential of KRAS G12C inhibitors.[1][13]
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO25: MSD’s KRAS G12C drug shows early promise in Phase I - Clinical Trials Arena [clinicaltrialsarena.com]
Comparative Guide to the Cross-Reactivity of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity and cross-reactivity of the investigational KRAS G12C inhibitor 25 and its approved alternatives: Sotorasib (AMG 510), Adagrasib (MRTX849), and the clinical candidate Divarasib (GDC-6036). The information is intended to assist researchers in understanding the off-target profiles of these inhibitors, a critical aspect of preclinical and clinical drug development.
Executive Summary
Direct inhibitors of the KRAS G12C mutation have revolutionized the treatment landscape for a subset of solid tumors. However, the therapeutic window of these agents can be influenced by their cross-reactivity with other kinases and cellular proteins. This guide summarizes the currently available data on the selectivity of this compound and compares it with the more established inhibitors Sotorasib, Adagrasib, and Divarasib. While quantitative cross-reactivity data for inhibitor 25 is not publicly available, this guide provides qualitative comparisons based on existing literature and details the standard experimental protocols used to generate such data.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the known selectivity and cross-reactivity information for the compared KRAS G12C inhibitors. It is important to note the current lack of publicly available, head-to-head quantitative kinome screening data for all compounds.
| Inhibitor | Target Potency (KRAS G12C) | Selectivity Profile | Key Cross-Reactivity Information |
| This compound | IC50 = 0.48 nM (SOS1-assisted GDP/GTP exchange)[1] | Data not publicly available. | No specific off-target information has been disclosed in the public domain. |
| Sotorasib (AMG 510) | High | A comprehensive nonclinical safety assessment indicated no off-target effects against a panel of various receptors, enzymes (including numerous kinases), ion channels, or transporters.[2] | |
| Adagrasib (MRTX849) | High | Demonstrates greater than 1,000-fold selectivity for KRAS G12C compared to wild-type KRAS.[3] | |
| Divarasib (GDC-6036) | Very High | Reported to be 5 to 20 times more potent and up to 50 times more selective in vitro than Sotorasib and Adagrasib.[4][5] |
Note: The potency and selectivity of these inhibitors are often determined using various biochemical and cellular assays. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The assessment of inhibitor cross-reactivity is crucial for understanding potential off-target effects and predicting clinical toxicity. Several key experimental methodologies are employed for this purpose.
Kinome Scanning (e.g., KINOMEscan™)
Objective: To quantitatively measure the binding affinity of a compound against a large panel of kinases, typically representing a significant portion of the human kinome.
Methodology:
-
Assay Principle: This is a competition binding assay. The test inhibitor is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Procedure:
-
The test compound is serially diluted and incubated with a panel of purified, DNA-tagged human kinases.
-
A proprietary, immobilized ligand that binds to the active site of the kinases is added to the mixture.
-
If the test compound binds to a kinase, it will compete with the immobilized ligand, resulting in a lower amount of the kinase being captured on the solid support.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis: The results are typically expressed as the percentage of the control (vehicle-treated) signal. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined from dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess target engagement and identify off-target binding of an inhibitor in a cellular or tissue lysate context.
Methodology:
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
-
Procedure:
-
Intact cells or cell lysates are treated with the test inhibitor or vehicle control.
-
The samples are heated to a range of temperatures.
-
After heating, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein (and other proteins of interest) remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. This can be applied in a proteome-wide manner to identify off-target interactions.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Screening
Caption: A typical experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
References
- 1. DIVARASIB (PD166262, ZRBPIAWWRPFDPY-IRXDYDNUSA-N) [probes-drugs.org]
- 2. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. esmo.org [esmo.org]
Independent Validation of KRAS G12C Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides an objective comparison of the preclinical and clinical activity of selected KRAS G12C inhibitors, with a focus on independently validated data. We will compare the early-stage compound, KRAS G12C inhibitor 25 , with the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849) , as well as the next-generation inhibitor Divarasib (GDC-6036) . This guide aims to equip researchers with the necessary information to evaluate and compare the performance of these key inhibitors.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound, Sotorasib, Adagrasib, and Divarasib, providing a clear comparison of their potency and clinical efficacy.
Table 1: Preclinical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Citation(s) |
| This compound | KRAS G12C | SOS1-assisted GDP/GTP exchange | 0.48 nM | [1][2] |
| Sotorasib (AMG 510) | KRAS G12C Mutant Cell Lines | Cell Viability | 0.004 - 0.032 µM | [3] |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | 5 nM | [4] |
| Divarasib (GDC-6036) | KRAS G12C Mutant Cell Lines | Cell Viability | Sub-nanomolar | [5][6] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Sotorasib (AMG 510) | CodeBreaK 100 | II | 37.1% | 6.8 months | [3][7] |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | 42.9% | 6.5 months | [7] |
| Divarasib (GDC-6036) | Phase I | I | 53.4% | 13.1 months | [5][8] |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Trial Name | Phase | Objective Response Rate (ORR) - Monotherapy | Objective Response Rate (ORR) - Combination with Cetuximab | Citation(s) |
| Sotorasib (AMG 510) | CodeBreaK 100 | I | 7.1% | N/A | [9] |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | N/A | 34% | [10] |
| Divarasib (GDC-6036) | Phase Ib | Ib | N/A | 62% | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for validation, the following diagrams illustrate the KRAS G12C signaling pathway and a typical experimental workflow for evaluating inhibitor activity.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for KRAS G12C Inhibitor Validation.
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Cell Plating: Seed KRAS G12C mutant and wild-type cancer cells in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Western Blot for Phospho-ERK (p-ERK) Analysis
This technique is used to detect the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, to confirm the inhibitor's mechanism of action.
-
Cell Treatment and Lysis:
-
Plate cells and treat with the KRAS G12C inhibitor at various concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation:
-
Subcutaneously inject 5-10 million KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the KRAS G12C inhibitor orally or via intraperitoneal injection at various doses and schedules (e.g., once or twice daily).
-
The control group receives the vehicle used to dissolve the inhibitor.
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
-
Evaluate the tolerability of the drug by monitoring body weight changes and any signs of toxicity.
-
This guide provides a framework for the independent validation and comparison of KRAS G12C inhibitors. The provided data and protocols should assist researchers in designing and interpreting experiments aimed at furthering our understanding of this important class of targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2734060-73-0|DC Chemicals [dcchemicals.com]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial | MD Anderson Cancer Center [mdanderson.org]
- 10. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pan-Mutant KRAS Activity of Inhibitor 25
For researchers and professionals in drug development, the landscape of KRAS inhibitors is rapidly evolving. While mutation-specific inhibitors have shown clinical success, the focus is expanding to pan-mutant inhibitors that can target a broader range of KRAS-driven cancers. This guide provides a comparative overview of a novel pyridopyrimidine-based pan-mutant KRAS inhibitor, referred to as Inhibitor 25 (also known as compound 151a), in the context of other notable pan-KRAS inhibitors, BI-2865 and RMC-6236.
Executive Summary
Inhibitor 25, a novel pyridopyrimidine derivative, demonstrates potent inhibitory activity against wild-type KRAS and at least two clinically relevant KRAS mutants, G12V and G12R, with an IC50 of less than 100 nM. This positions it as a promising pan-mutant KRAS inhibitor. This guide will delve into the available data for Inhibitor 25 and compare its performance with the well-characterized pan-KRAS inhibitors BI-2865, a non-covalent inhibitor of the inactive KRAS state, and RMC-6236, a multi-selective inhibitor of the active RAS(ON) state. While direct head-to-head studies are not yet publicly available, this guide consolidates existing data to provide a valuable comparative perspective.
Performance Comparison of Pan-KRAS Inhibitors
The following tables summarize the available quantitative data for Inhibitor 25 and its comparators. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making cross-compound comparisons.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors
| Inhibitor | Target(s) | IC50 / Kd | Assay Type | Source |
| Inhibitor 25 (compound 151a) | KRAS G12V, WT, G12R | < 100 nM (IC50) | SOS1-catalyzed nucleotide exchange assay | [1] |
| BI-2865 | KRAS WT | 6.9 nM (Kd) | Biochemical Binding Assay | [2] |
| KRAS G12C | 4.5 nM (Kd) | Biochemical Binding Assay | [2] | |
| KRAS G12D | 32 nM (Kd) | Biochemical Binding Assay | [2] | |
| KRAS G12V | 26 nM (Kd) | Biochemical Binding Assay | [2] | |
| KRAS G13D | 4.3 nM (Kd) | Biochemical Binding Assay | [2] | |
| RMC-6236 | Multiple KRAS mutants (G12X) | Not specified (potent anticancer activity) | Cellular and in vivo assays | [3] |
Table 2: Cellular Activity of Pan-KRAS Inhibitors
| Inhibitor | Cell Line(s) | IC50 | Assay Type | Source |
| Inhibitor 25 (compound 151a) | Data not publicly available | - | - | - |
| BI-2865 | BaF3 cells expressing KRAS G12C, G12D, or G12V | ~140 nM (mean) | Proliferation Assay | [2] |
| RMC-6236 | Various KRAS-addicted cell lines | Potent anticancer activity | Proliferation/Viability Assays | [3] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are the available details for the key experiments cited.
SOS1-Catalyzed Nucleotide Exchange Assay for Inhibitor 25
This biochemical assay is designed to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation, which is facilitated by the guanine nucleotide exchange factor SOS1. The protocol outlined in the patent for the pyridopyrimidine series of inhibitors is as follows:
-
Protein and Reagent Preparation :
-
Recombinant GST-tagged KRAS protein (e.g., G12R mutant, residues 1-169) is loaded with GDP.
-
An anti-GST antibody is mixed with the GDP-loaded KRAS in an assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.005% NP40, 1% DMSO) to create a 1.5x solution.
-
-
Assay Procedure :
-
10 µL of the 1.5x KRAS-antibody solution is added to the wells of a 384-well assay plate.
-
The test compounds (like Inhibitor 25) are added to the wells at various concentrations.
-
The reaction is initiated by the addition of a solution containing GTP and the catalytic domain of SOS1.
-
The plate is incubated to allow for the nucleotide exchange reaction to proceed.
-
-
Detection and Analysis :
-
The extent of GTP binding to KRAS is measured using a suitable detection method, often involving fluorescence resonance energy transfer (FRET) or other fluorescence-based readouts.
-
The IC50 value, representing the concentration of the inhibitor required to reduce the nucleotide exchange by 50%, is calculated from the dose-response curve.[1]
-
Biochemical Binding and Cellular Proliferation Assays for BI-2865
The characterization of BI-2865 involved multiple assays to determine its binding affinity and cellular efficacy.
-
Biochemical Binding Assays : The binding affinity (Kd) of BI-2865 to various KRAS mutants was determined using techniques such as surface plasmon resonance (SPR) or other label-free binding assays. These methods measure the direct interaction between the inhibitor and the purified KRAS protein.[2]
-
Cellular Proliferation Assays : The effect of BI-2865 on cell growth was assessed using engineered BaF3 cells. These cells are dependent on the expression of a specific mutant KRAS for their survival and proliferation. The cells were treated with varying concentrations of BI-2865 for a period of 5 days, and cell viability was measured using a standard method like the MTT assay. The IC50 value was then determined.[2]
Preclinical Evaluation of RMC-6236
RMC-6236's pan-RAS activity was evaluated through a comprehensive set of preclinical studies.
-
In Vitro Cellular Assays : The potency of RMC-6236 was tested against a panel of cancer cell lines with various KRAS mutations. Assays measured the inhibition of cell proliferation and the downstream signaling pathways of KRAS, such as the MAPK pathway (e.g., by measuring the phosphorylation of ERK).[3]
-
In Vivo Xenograft Models : The anti-tumor efficacy of RMC-6236 was evaluated in mouse models bearing human tumor xenografts with different KRAS mutations (e.g., G12D, G12V, G12C). The inhibitor was administered orally, and tumor growth was monitored over time.[3]
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the KRAS signaling pathway and a generalized workflow for evaluating pan-KRAS inhibitors.
Caption: Simplified KRAS signaling pathway and points of intervention for different pan-KRAS inhibitors.
Caption: Generalized experimental workflow for the preclinical evaluation of pan-KRAS inhibitors.
Conclusion
Inhibitor 25 (compound 151a) represents a promising new entry in the field of pan-mutant KRAS inhibitors, with demonstrated potent activity against key KRAS variants. While direct comparative data against established pan-KRAS inhibitors like BI-2865 and RMC-6236 is needed for a definitive assessment of its relative efficacy, the initial findings are encouraging. BI-2865 offers a well-defined profile as a non-covalent inhibitor of the inactive KRAS state with broad mutant coverage. RMC-6236 provides a distinct mechanism by targeting the active RAS conformation, which may offer advantages in overcoming certain resistance mechanisms.
The continued development and characterization of diverse pan-KRAS inhibitors, including the pyridopyrimidine class to which Inhibitor 25 belongs, are critical for expanding the therapeutic options for patients with KRAS-mutant cancers. Future studies directly comparing these agents will be invaluable in guiding clinical development and ultimately improving patient outcomes.
References
A Comparative Guide to the Efficacy of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a new therapeutic avenue for a previously "undruggable" target. This guide provides a detailed comparison of the in vitro and in vivo efficacy of two leading KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The information presented is collated from various preclinical and clinical studies to aid researchers in their understanding and evaluation of these compounds.
Mechanism of Action: Covalent Inhibition of Active KRAS G12C
Both sotorasib and adagrasib are small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of key signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
In Vitro Efficacy: Potent and Selective Inhibition of KRAS G12C Mutant Cells
The in vitro potency of sotorasib and adagrasib has been evaluated across various KRAS G12C mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ~6 - 9 | Not explicitly stated in the same study |
| MIA PaCa-2 | Pancreatic Cancer | ~4 | Not explicitly stated in the same study |
Sotorasib has been shown to strongly inhibit the downstream phosphorylation of ERK1/2 with an IC50 of approximately 0.03 µM and subsequently inhibit the viability of KRAS G12C cell lines with IC50 values in the range of 0.004–0.032 µM. It demonstrated no effect on the growth of non-KRAS mutant cell lines (IC50 > 7.5 µM), highlighting its selectivity. Adagrasib has also demonstrated potent in vitro activity, but direct comparative IC50 values with sotorasib in the same experimental setting are not detailed in the provided search results.
In Vivo Efficacy: Tumor Regression in Preclinical Models
The anti-tumor activity of sotorasib and adagrasib has been demonstrated in various preclinical xenograft models using KRAS G12C mutant cancer cell lines.
Sotorasib: In a study using H23 xenografts, daily treatment with sotorasib at 30 mg/kg resulted in significant tumor growth inhibition.
Adagrasib: In preclinical models of KRAS G12C-mutant non-small cell lung cancer with brain metastases, adagrasib administered at 100 mg/kg twice daily resulted in significant inhibition of brain tumor growth.
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Sotorasib | H23 | Non-Small Cell Lung Cancer | 30 mg/kg, daily | Significant tumor growth inhibition |
| Adagrasib | LU99-Luc, H23-Luc, LU65-Luc (intracranial) | Non-Small Cell Lung Cancer | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth, extended survival |
Clinical Efficacy: A Snapshot from Clinical Trials
Both sotorasib and adagrasib have received accelerated approval from the FDA for the treatment of patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.
| Inhibitor | Clinical Trial | Indication | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 (Phase 2) | NSCLC | 43% | 6.5 months |
| Adagrasib | KRYSTAL-12 | NSCLC | 32% | 5.5 months |
Cross-trial comparisons should be made with caution due to differences in study design and patient populations. However, both drugs have demonstrated meaningful clinical activity in this patient population.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining cell viability upon treatment with KRAS G12C inhibitors.
Materials:
-
KRAS G12C mutant and wild-type cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Sotorasib and Adagrasib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of sotorasib and adagrasib in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the dose-response curves.
Western Blot for p-ERK Inhibition
This protocol describes the detection of phosphorylated ERK (p-ERK) levels to assess the inhibition of the MAPK pathway.
Materials:
-
KRAS G12C mutant cell lines
-
Sotorasib and Adagrasib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of sotorasib or adagrasib for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the level of p-ERK inhibition.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of KRAS G12C inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel (optional)
-
Sotorasib and Adagrasib formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitors (e.g., sotorasib or adagrasib) or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. The tumor inhibition rate can be calculated using the formula: IR (%) = (1 - average tumor weight of the experimental group / average tumor weight of the control group) × 100%.
Visualizing the Molecular and Experimental Landscape
KRAS G12C Signaling Pathway and Inhibitor Action
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for KRAS G12C Inhibitor 25
Essential guidelines for the safe handling and disposal of KRAS G12C Inhibitor 25, ensuring the protection of laboratory personnel and the environment.
Researchers and scientists working with targeted therapies like KRAS G12C inhibitors are at the forefront of cancer research. The potent nature of these compounds necessitates stringent safety protocols, not only in their application but also in their disposal. Adherence to proper disposal procedures is critical to mitigate risks of exposure and environmental contamination. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical waste management.
Chemical and Hazard Data for this compound
A thorough understanding of the compound's properties is the foundation of safe handling. The following table summarizes key data for this compound.
| Property | Value | Citation |
| Chemical Name | This compound | [1] |
| CAS Number | 2734060-73-0 | [1] |
| Molecular Formula | C₃₂H₄₁N₇O₂ | [1] |
| Molecular Weight | 555.71 g/mol | [1] |
| Hazard Statements | Harmful if swallowed (H302), Very toxic to aquatic life with long lasting effects (H410). | [1] |
| Precautionary Statements | Wash skin thoroughly after handling (P264), Do not eat, drink or smoke when using this product (P270), Avoid release to the environment (P273), IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312), Rinse mouth (P330), Collect spillage (P391), Dispose of contents/container to an approved waste disposal plant (P501). | [1] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Experimental Protocol: Disposal of this compound
The following protocol outlines the necessary steps for the safe disposal of both trace and bulk quantities of this compound.
Personnel Protective Equipment (PPE): Before beginning any disposal procedures, ensure all personnel are equipped with the following PPE:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
-
Closed-toe shoes
Disposal of Trace Waste: Trace waste includes items with minimal residual amounts of the inhibitor (less than 3% of the original volume), such as empty vials, pipette tips, and contaminated gloves or bench paper.[2]
-
Segregation: All items contaminated with this compound should be segregated from regular laboratory waste.
-
Containerization: Place all trace waste into a designated, leak-proof, and clearly labeled yellow chemotherapy waste container.[2][3] The container should be marked as "Trace Chemotherapy Waste" and "Incinerate Only".[4]
-
Sharps: Any sharps, such as needles or contaminated broken glass, must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[5] This container should also be labeled as "Trace Chemotherapy Waste" and "Incinerate Only".
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from general lab traffic.[5]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste contractor. Ensure the waste is destined for incineration.[4]
Disposal of Bulk Waste: Bulk waste includes unused or expired inhibitor, solutions with concentrations greater than 3%, and materials used to clean up significant spills.[2]
-
Segregation: Keep bulk waste separate from trace waste and all other waste streams.
-
Containerization: Place bulk waste in a designated, leak-proof, and robust black hazardous waste container.[2] The container must be clearly labeled with the chemical name ("this compound"), the appropriate hazard symbols (harmful, dangerous for the environment), and the words "Hazardous Waste".
-
Original Containers: Whenever possible, dispose of the inhibitor in its original container, ensuring the manufacturer's label is not defaced.[5] If using a different container, ensure it is compatible with the chemical and properly labeled.
-
Aqueous Waste: For liquid waste, use a designated carboy for hazardous chemical waste. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, following all institutional and local regulations.
-
Disposal: The final disposal of bulk this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[1]
Spill Management:
In the event of a spill, the primary objective is to contain the spill and decontaminate the area while ensuring personnel safety.
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a chemical spill kit to absorb the spilled material. For liquid spills, use absorbent pads or diatomite.[6] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate: Clean the spill area thoroughly with alcohol or another suitable solvent.[6]
-
Dispose: All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in the black hazardous waste container.[2]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and steps involved in the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. This compound|2734060-73-0|MSDS [dcchemicals.com]
- 2. danielshealth.com [danielshealth.com]
- 3. 10 Tips for Proper Pharmaceutical Waste Disposal [emsllcusa.com]
- 4. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistics for Handling KRAS G12C Inhibitor 25
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like KRAS G12C inhibitor 25 is paramount. This guide provides immediate, essential safety protocols, operational workflows, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Hazard Identification and Safety Data
This compound is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is critical to mitigate risks.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| H410: Very toxic to aquatic life with long lasting effects. | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330: Rinse mouth. | |
| P391: Collect spillage. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from the Safety Data Sheet for this compound.[1]
Personal Protective Equipment (PPE)
To ensure personal safety and prevent exposure, the following personal protective equipment should be worn when handling this compound.
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, use an apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
General PPE recommendations for handling hazardous chemicals in a laboratory setting.
Experimental Workflow: From Receipt to Disposal
A structured workflow is essential for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Standard operational workflow for handling this compound.
KRAS G12C Signaling Pathway
The KRAS G12C mutation results in the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive tumor cell proliferation and survival.[2]
Caption: Simplified KRAS G12C signaling pathway.
Emergency Procedures: Chemical Spill
In the event of a chemical spill, a clear and immediate response is crucial to ensure the safety of all laboratory personnel.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan
All waste contaminated with this compound, including empty containers, unused material, and contaminated lab supplies, must be treated as hazardous waste.[3][4]
-
Collection : Collect all contaminated solid and liquid waste in clearly labeled, sealed containers.
-
Segregation : Do not mix with other waste streams unless compatible.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5] Never dispose of this compound down the drain or in regular trash.[3]
References
- 1. This compound|2734060-73-0|MSDS [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
